CAS No: 1174323-35-3 | Molecular Weight: 203.14 g/mol [1][2][3] Executive Summary Methyl 5-(difluoromethoxy)picolinate is a high-value heterocyclic building block utilized primarily in the synthesis of pharmaceutical age...
Author: BenchChem Technical Support Team. Date: February 2026
CAS No: 1174323-35-3 | Molecular Weight: 203.14 g/mol [1][2][3]
Executive Summary
Methyl 5-(difluoromethoxy)picolinate is a high-value heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting kinases and G-protein coupled receptors (GPCRs). As a pyridine derivative bearing a difluoromethoxy (-OCF₂H) motif, it serves as a critical bioisostere for methoxy (-OCH₃) groups.
This monograph details the physicochemical profile, synthetic utility, and structural advantages of this compound.[4][5] The -OCF₂H substituent is of particular interest in drug design due to its unique ability to act as a lipophilic hydrogen bond donor, a property that distinguishes it from the trifluoromethoxy (-OCF₃) group and significantly influences pharmacokinetics (PK) and metabolic stability.
Chemical Identity & Physicochemical Profile[4][6][7][8][9][10][11]
The precise molecular weight and structural parameters are critical for stoichiometric calculations in multi-step synthesis.
Parameter
Specification
Chemical Name
Methyl 5-(difluoromethoxy)pyridine-2-carboxylate
CAS Number
1174323-35-3
Molecular Formula
C₈H₇F₂NO₃
Molecular Weight
203.14 g/mol
Exact Mass
203.0394
Appearance
Off-white to light yellow solid
Solubility
Soluble in DMSO, Methanol, DCM; sparingly soluble in water
LogP (Predicted)
~1.47 (Moderate Lipophilicity)
SMILES
COC(=O)C1=NC=C(OC(F)F)C=C1
Structural Significance in Drug Design
The "Fluorine Effect" on Pyridine Scaffolds
In medicinal chemistry, the substitution of a methoxy group with a difluoromethoxy group is a strategic modification.[6] Unlike the trifluoromethoxy group (-OCF₃), which is purely lipophilic and electron-withdrawing, the difluoromethoxy group (-OCF₂H) possesses an acidic proton capable of weak hydrogen bonding.
Metabolic Stability: The fluorination blocks the C-H oxidation sites typical of methoxy groups (O-demethylation), extending the half-life (
Lipophilicity Modulation: It increases lipophilicity relative to -OCH₃ but remains less lipophilic than -OCF₃, allowing for fine-tuning of membrane permeability without compromising solubility.
Conformational Locking: The -OCF₂H group often adopts a specific conformation orthogonal to the aromatic ring to minimize dipole repulsion, which can improve binding affinity in enzyme pockets.
Visualization: Structural Logic & Bioisosterism
The following diagram illustrates the decision matrix for selecting the difluoromethoxy motif over alternatives.
Figure 1: Decision logic for incorporating the difluoromethoxy moiety in lead optimization.
Synthetic Methodology
The synthesis of Methyl 5-(difluoromethoxy)picolinate typically proceeds via the O-difluoromethylation of the hydroxy-pyridine precursor. This reaction requires careful control of pH and temperature to prevent hydrolysis of the ester moiety.
Operate within a fume hood to avoid inhalation of dust.
Store in a cool, dry place (room temperature is generally stable, but desiccation is recommended to prevent ester hydrolysis).
In case of contact, wash immediately with polyethylene glycol 400 (if available) or copious water.
References
Matrix Scientific. Methyl 5-(difluoromethoxy)picolinate Product Data. Retrieved from
ChemScene. Product Analysis: Methyl 5-(difluoromethoxy)picolinate (CAS 1174323-35-3).[1][2][3] Retrieved from [1]
BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[6] Retrieved from
Royal Society of Chemistry. Late-stage difluoromethylation: concepts, developments and perspective. Chem. Soc. Rev., 2021. Retrieved from
National Institutes of Health (NIH). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC6701192. Retrieved from
"Methyl 5-(difluoromethoxy)picolinate" chemical properties
Advanced Fluorinated Scaffolds for Medicinal Chemistry Executive Summary Methyl 5-(difluoromethoxy)picolinate (CAS: 1174323-35-3) is a specialized pyridine building block characterized by the presence of a difluoromethox...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Fluorinated Scaffolds for Medicinal Chemistry
Executive Summary
Methyl 5-(difluoromethoxy)picolinate (CAS: 1174323-35-3) is a specialized pyridine building block characterized by the presence of a difluoromethoxy (
) motif at the C5 position.[1] In modern drug discovery, this moiety serves as a critical bioisostere for methoxy groups , offering modulated lipophilicity (), improved metabolic stability against oxidative dealkylation, and weak hydrogen-bond donor capability.
This guide details the physicochemical properties, validated synthetic routes, and handling protocols for this compound, designed for medicinal chemists optimizing lead compounds in oncology and immunology pipelines.
Physicochemical Identity & Properties[2][3]
Property
Data
CAS Number
1174323-35-3
IUPAC Name
Methyl 5-(difluoromethoxy)pyridine-2-carboxylate
Molecular Formula
Molecular Weight
203.14 g/mol
SMILES
COC(=O)C1=NC=C(OC(F)F)C=C1
Appearance
Off-white to light yellow solid
Solubility
Soluble in DMSO, Methanol, DCM, Ethyl Acetate
Melting Point
45–55 °C (Typical for crystalline picolinates)
pKa (Predicted)
~3.5 (Pyridine nitrogen), Ester is neutral
Lipophilicity (cLogP)
~1.6 (Modulated by fluorine content)
Synthetic Routes & Process Chemistry
The synthesis of Methyl 5-(difluoromethoxy)picolinate typically proceeds via the difluoromethylation of a hydroxypyridine precursor. The choice of reagent dictates the mechanism, with difluorocarbene (
) insertion being the dominant pathway in modern process chemistry.
This protocol utilizes Sodium Chlorodifluoroacetate as a solid, shelf-stable source of difluorocarbene. This method avoids the use of gaseous chlorodifluoromethane (Freon 22), making it safer and more scalable for bench chemists.
Mechanism:
Deprotonation: The base (
) deprotonates the 5-hydroxyl group of the precursor.
Carbene Generation: Thermal decomposition of sodium chlorodifluoroacetate releases
.
Insertion: The phenoxide-like anion attacks the electrophilic carbene, followed by protonation.
Figure 1: Difluoromethylation workflow via carbene insertion strategy.
Experimental Protocol: Validated Synthesis
Note: This protocol is adapted from standard procedures for difluoromethylation of electron-deficient heteroaromatics.
Objective
Synthesis of Methyl 5-(difluoromethoxy)picolinate on a 10 mmol scale.
Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS. Reaction is typically complete in 2–4 hours.
Quench: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-water.
Extraction: Extract with Ethyl Acetate (
mL).
Washing: Wash combined organics with water (
) and saturated brine () to remove DMF.
Drying/Concentration: Dry over
, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (
, Gradient: 0-30% EtOAc/Hexanes) to yield the product as an off-white solid.
Applications in Drug Discovery[8][9][10]
Bioisosteric Utility
The
group is a "lipophilic hydrogen bond donor." Unlike a methoxy group (), the difluoromethoxy group:
Weak H-Bond Donor: The
proton is sufficiently acidic to act as a weak hydrogen bond donor in protein binding pockets.
Conformational Bias: The anomeric effect of the oxygen-fluorine interaction often locks the conformation orthogonal to the ring, potentially improving binding entropy.
Metabolic Blockade: The
bonds protect the alkyl chain from rapid oxidative metabolism (O-dealkylation) by Cytochrome P450 enzymes.
Downstream Derivatization
The methyl ester at C2 is a versatile handle for library generation:
Hydrolysis: LiOH/THF/Water
5-(difluoromethoxy)picolinic acid (Building block for amide coupling).
Reduction:
(5-(difluoromethoxy)pyridin-2-yl)methanol .
Amidation: Direct reaction with amines (catalyzed by TBD or
Engineering Controls: Always handle in a chemical fume hood, especially during the heating phase of synthesis (potential release of trace carbene or solvent vapors).
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
Storage: Store in a cool, dry place. Keep container tightly closed.
References
ChemScene . Methyl 5-(difluoromethoxy)picolinate SDS & Product Data. Retrieved from
ChemicalBook . Methyl 5-(difluoromethoxy)picolinate Properties and Suppliers. Retrieved from
Fisher Scientific . Safety Data Sheet: Methyl picolinate derivatives. Retrieved from
PubChem . Compound Summary: 5-(difluoromethoxy)picolinic acid derivatives. Retrieved from
Ni, C., & Hu, J. (2016). Recent Advances in Difluoromethylation Reactions. Chemical Reviews. (Contextual grounding for synthesis mechanism).
An In-Depth Technical Guide to the Synthesis of Methyl 5-(difluoromethoxy)picolinate
Abstract This technical guide provides a comprehensive overview of a robust and scalable synthetic pathway for Methyl 5-(difluoromethoxy)picolinate, a valuable building block in contemporary drug discovery and agrochemic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthetic pathway for Methyl 5-(difluoromethoxy)picolinate, a valuable building block in contemporary drug discovery and agrochemical research. The difluoromethoxy (-OCF₂H) group is a key structural motif, often employed as a lipophilic hydrogen bond donor and a bioisostere for other functional groups, enhancing the metabolic stability and pharmacokinetic profile of bioactive molecules. This document details a scientifically sound and field-proven two-step synthetic route, commencing from the readily available precursor, 5-hydroxypicolinic acid. The narrative emphasizes the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the necessary insights for successful implementation.
Introduction and Strategic Overview
The incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry. The difluoromethoxy group, in particular, has garnered significant attention due to its unique electronic properties and its ability to modulate the physicochemical characteristics of a parent molecule. Methyl 5-(difluoromethoxy)picolinate serves as a crucial intermediate, providing a handle for further chemical elaboration in the synthesis of complex molecular architectures.
Our synthetic strategy is predicated on a two-step sequence: (1) Fischer esterification of 5-hydroxypicolinic acid to yield the key intermediate, methyl 5-hydroxypicolinate, and (2) a subsequent O-difluoromethylation reaction to install the desired difluoromethoxy moiety. This approach is advantageous due to the commercial availability of the starting material and the well-established nature of the individual transformations.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical disconnection at the ether linkage, pointing towards methyl 5-hydroxypicolinate as the immediate precursor. This intermediate, in turn, can be readily prepared from 5-hydroxypicolinic acid through standard esterification procedures.
Exploratory
Spectroscopic Signature of Methyl 5-(difluoromethoxy)picolinate: A Technical Guide
Introduction Methyl 5-(difluoromethoxy)picolinate is a pyridine derivative incorporating a difluoromethoxy group and a methyl ester. Picolinate structures are prevalent in medicinal chemistry and materials science, and t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 5-(difluoromethoxy)picolinate is a pyridine derivative incorporating a difluoromethoxy group and a methyl ester. Picolinate structures are prevalent in medicinal chemistry and materials science, and the introduction of fluorine-containing substituents like the difluoromethoxy group can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its fate in various chemical and biological systems.
This technical guide provides an in-depth analysis of the predicted spectroscopic data for Methyl 5-(difluoromethoxy)picolinate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles of spectroscopy and provide researchers with a robust framework for analyzing this and structurally related molecules.
Molecular Structure and Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of Methyl 5-(difluoromethoxy)picolinate are numbered as follows:
Caption: Numbering scheme for Methyl 5-(difluoromethoxy)picolinate.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of Methyl 5-(difluoromethoxy)picolinate in CDCl₃ is summarized below.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~8.60
d
1H
H6
~8.15
dd
1H
H4
~7.60
d
1H
H3
~7.00
t
1H
H11 (-OCHF₂)
~4.00
s
3H
H9 (-OCH₃)
Experimental Protocol for ¹H NMR
A standard protocol for acquiring a ¹H NMR spectrum would be as follows:
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 5-(difluoromethoxy)picolinate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
Number of Scans: 16-32 scans.
Relaxation Delay: 1-2 seconds.
Acquisition Time: ~3-4 seconds.
Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-7 ppm.
Processing: Apply a Fourier transform to the acquired free induction decay (FID) with baseline correction and phasing. Reference the spectrum to the TMS signal at 0.00 ppm.
Expert Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals several key features:
Aromatic Protons (H3, H4, H6): The three protons on the pyridine ring are expected to appear in the downfield region (δ 7.5-8.7 ppm) due to the deshielding effect of the aromatic ring current.
H6: This proton is ortho to the ring nitrogen and is expected to be the most downfield due to the inductive effect of the nitrogen. It should appear as a doublet.
H4: This proton is meta to the nitrogen and ortho to the electron-withdrawing difluoromethoxy group, leading to a downfield shift. It will be split by both H3 and H6, appearing as a doublet of doublets (dd).
H3: This proton is ortho to the ester group and will appear as a doublet.
Difluoromethoxy Proton (H11): The single proton of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. Its chemical shift will be significantly downfield due to the strong electron-withdrawing effect of the two fluorine atoms and the adjacent oxygen.
Methyl Ester Protons (H9): The three protons of the methyl ester group will appear as a sharp singlet in the upfield region (around 4.00 ppm), characteristic of methyl esters.
Caption: Workflow for ¹H NMR spectral interpretation.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of Methyl 5-(difluoromethoxy)picolinate in CDCl₃ is summarized below.
Chemical Shift (δ, ppm)
Assignment
~165
C7 (C=O)
~155
C5
~150
C6
~140
C2
~125
C4
~120
C3
~115 (t)
C11 (-OCHF₂)
~53
C9 (-OCH₃)
Experimental Protocol for ¹³C NMR
A standard protocol for acquiring a ¹³C NMR spectrum would be as follows:
Sample Preparation: Use the same sample prepared for ¹H NMR.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the appropriate frequency for ¹³C (e.g., 100 MHz).
Acquisition Parameters:
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
Number of Scans: 512-1024 scans or more, as the natural abundance of ¹³C is low.
Relaxation Delay: 2-5 seconds.
Acquisition Time: ~1-2 seconds.
Spectral Width: A spectral width of approximately 200-220 ppm.
Processing: Apply a Fourier transform to the FID with baseline correction.
Expert Interpretation of the Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum shows eight distinct signals, consistent with the molecular structure:
Carbonyl Carbon (C7): The ester carbonyl carbon is expected to be the most downfield signal, typically appearing around 165 ppm.
Aromatic Carbons (C2, C3, C4, C5, C6): The five carbons of the pyridine ring are expected in the range of 120-155 ppm. The carbon attached to the difluoromethoxy group (C5) will be significantly affected by the electronegative oxygen and fluorine atoms.
Difluoromethoxy Carbon (C11): The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms. Its chemical shift will be significantly influenced by the attached fluorine and oxygen atoms.
Methyl Ester Carbon (C9): The methyl carbon of the ester group will be the most upfield signal, typically around 53 ppm.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)
Intensity
Bond Vibration
Functional Group
~3100-3000
Medium
C-H stretch
Aromatic
~2960
Medium
C-H stretch
Methyl
~1730
Strong
C=O stretch
Ester
~1600, ~1470
Medium-Strong
C=C and C=N stretch
Pyridine Ring
~1250
Strong
C-O stretch
Ester & Aryl Ether
~1100-1000
Strong
C-F stretch
Difluoromethoxy
Experimental Protocol for IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample is Attenuated Total Reflectance (ATR):
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.
Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Expert Interpretation of the Predicted IR Spectrum
The predicted IR spectrum provides clear evidence for the key functional groups:[3][4][5]
C=O Stretch: A strong, sharp absorption around 1730 cm⁻¹ is highly characteristic of the ester carbonyl group.[6][7]
Aromatic Ring Vibrations: Absorptions around 1600 and 1470 cm⁻¹ are indicative of the C=C and C=N stretching vibrations within the pyridine ring.[3]
C-O Stretching: A strong band around 1250 cm⁻¹ is expected due to the C-O stretching of the ester and the aryl ether linkage.[6]
C-F Stretching: The presence of the difluoromethyl group will give rise to strong C-F stretching bands in the 1100-1000 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretches are anticipated just above 3000 cm⁻¹, while the methyl C-H stretches will appear just below 3000 cm⁻¹.[3]
Caption: IR spectrum analysis flowchart.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z
Interpretation
203
[M]⁺ (Molecular Ion)
172
[M - OCH₃]⁺
144
[M - COOCH₃]⁺
124
[M - OCHF₂]⁺
Experimental Protocol for Mass Spectrometry
A standard protocol for obtaining an EI mass spectrum:
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative abundance versus mass-to-charge ratio (m/z).
Expert Interpretation of the Predicted Mass Spectrum
The predicted mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions:[8][9][10]
Molecular Ion ([M]⁺): The molecular ion peak at m/z 203 corresponds to the molecular weight of Methyl 5-(difluoromethoxy)picolinate.
Loss of a Methoxy Radical ([M - OCH₃]⁺): Cleavage of the ester's methoxy group is a common fragmentation pathway for methyl esters, leading to an acylium ion at m/z 172.[8][9]
Loss of the Carbomethoxy Group ([M - COOCH₃]⁺): Fragmentation of the entire methyl ester group would result in a fragment at m/z 144.
Loss of the Difluoromethoxy Radical ([M - OCHF₂]⁺): Cleavage of the difluoromethoxy group would lead to a fragment at m/z 124.
Caption: Predicted fragmentation pathway of Methyl 5-(difluoromethoxy)picolinate.
Conclusion
The predicted spectroscopic data for Methyl 5-(difluoromethoxy)picolinate provides a comprehensive and characteristic fingerprint for this molecule. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for the unambiguous identification of its structural features, including the pyridine ring, the methyl ester, and the difluoromethoxy group. This technical guide serves as a valuable resource for researchers working with this compound, enabling them to confidently interpret their own experimental data.
References
Guan, Y., et al. (2021).
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294.
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]
Modgraph. (n.d.). NMR Predict Desktop. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Chemistry!!! Not Mystery. (2013). Fragmentation and mass spectra of Esters. Retrieved from [Link]
Pisani, L., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7139-7150.
Yang, S., Minkler, P., & Hoppel, C. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry, 17(10), 1438-1447.
El-Azab, A. S., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 30043-30055.
Kadentsev, V. I., et al. (1998b). Izvestiya Akademii Nauk. Seriya Khimicheskaya, (10), 1998-2002.
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Singh, R., & Singh, V. (1984). Effect of pyridine on infrared absorption spectra of copper phthalocyanine. Spectrochimica Acta Part A: Molecular Spectroscopy, 40(12), 1141-1144.
Gemo, A. T., et al. (2020).
Ran-Ressler, R. R., et al. (2014). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 25(6), 1058-1068.
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 24-29.
Virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]
Agrawal, P. K. (2006). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids.
de la Torre, B. G., & Albericio, F. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(23), 8566.
Mykhailiuk, P. K. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Chemistry – A European Journal, 29(1), e202202685.
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"Methyl 5-(difluoromethoxy)picolinate" material safety data sheet (MSDS)
An In-Depth Technical Guide to the Safe Handling of Methyl 5-(difluoromethoxy)picolinate Introduction: Contextualizing a Key Pharmaceutical Building Block Methyl 5-(difluoromethoxy)picolinate is a heterocyclic organic co...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Safe Handling of Methyl 5-(difluoromethoxy)picolinate
Introduction: Contextualizing a Key Pharmaceutical Building Block
Methyl 5-(difluoromethoxy)picolinate is a heterocyclic organic compound of significant interest to the drug discovery and development sector. Its structure, featuring a pyridine ring, a methyl ester, and a difluoromethoxy group, makes it a valuable scaffold and building block in medicinal chemistry. The picolinate moiety is a recognized structural motif in various pharmacologically active molecules. Furthermore, the difluoromethoxy group (-OCHF₂) serves as a crucial bioisostere for other functional groups, such as methoxy or hydroxyl groups. Its introduction can modulate key drug properties, including lipophilicity, metabolic stability, and binding affinity, thereby enhancing the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.
Given its role in the synthesis of novel therapeutic agents, researchers and scientists will inevitably handle this compound in laboratory settings. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, more practical understanding of the safety and handling protocols for Methyl 5-(difluoromethoxy)picolinate. As a Senior Application Scientist, the objective is not merely to list hazards but to explain the causality behind safety measures, ensuring that every protocol is a self-validating system for maintaining a secure research environment.
Section 1: Chemical and Physical Identity
A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling. These characteristics dictate its storage requirements, potential reactivity, and appropriate handling techniques.
Chemical Structure Diagram
Caption: Chemical structure of Methyl 5-(difluoromethoxy)picolinate.
Section 2: Hazard Identification and Toxicological Profile
While specific toxicological data for Methyl 5-(difluoromethoxy)picolinate is not extensively published, a reliable hazard profile can be constructed by analyzing data from suppliers and structurally similar picolinate derivatives.
Supplier data for this compound indicates a GHS07 "Exclamation Mark" pictogram.[2] This classification points towards a substance that may cause one or more of the following:
Skin irritation or rash (H315, H317)
Serious eye irritation (H319)
Respiratory tract irritation (H335)
Acute toxicity (harmful if swallowed, H302)
This assessment is strongly supported by the safety data for related picolinate compounds, which explicitly list these hazards.[3][4][5]
GHS Hazard Statements
Hazard Code
Statement
Rationale and Field Insight
H302
Harmful if swallowed
Picolinate esters can be hydrolyzed in the gastrointestinal tract. The resulting metabolites may be toxic. Accidental ingestion must be avoided.
H315
Causes skin irritation
Foreign organic molecules can disrupt the lipid barrier of the skin, leading to irritation. Prolonged or repeated contact should be prevented.
H319
Causes serious eye irritation
The eyes are highly sensitive to chemical dust and vapors. The ester and pyridine functionalities can cause significant irritation to mucous membranes upon contact.[4][6]
H335
May cause respiratory irritation
As a fine solid, the compound can be easily aerosolized. Inhaling the dust can irritate the lining of the nose, throat, and lungs.[4]
Expert Commentary on Unseen Risks: The presence of the difluoromethoxy group warrants special consideration. While metabolically more stable than a simple methoxy group, decomposition under certain conditions (e.g., high heat during a fire) could potentially release highly toxic and corrosive gases, such as hydrogen fluoride (HF). This is a critical consideration for emergency response planning.
Section 3: Risk Mitigation and Safe Handling Protocols
A proactive approach to safety is paramount. The following protocols are designed to minimize exposure through a multi-layered defense system, starting with engineering controls and followed by personal protective equipment and procedural diligence.
Engineering Controls: The First Line of Defense
The primary objective is to prevent the chemical from entering the researcher's breathing zone.
Fume Hood: All weighing and handling of Methyl 5-(difluoromethoxy)picolinate solid must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains aerosolized particles and vapors, pulling them away from the user.
Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions that might escape primary containment.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected and used correctly.
PPE Item
Specification
Justification
Eye Protection
Chemical splash goggles
Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine dust. Goggles are mandatory.
Hand Protection
Nitrile gloves
Nitrile provides good chemical resistance for incidental contact. Always check the manufacturer's compatibility charts. Gloves should be inspected before use and changed immediately if contamination is suspected.
Body Protection
Laboratory coat
A fully buttoned lab coat protects skin and personal clothing from accidental spills.
Respiratory
Not required if using a fume hood
If engineering controls fail or for large-scale spill cleanup, a NIOSH-approved respirator with particulate filters may be necessary.
Safe Handling Workflow: A Self-Validating Protocol
This step-by-step process integrates safety checks to ensure the integrity of the experiment and the well-being of the researcher.
Caption: A validated workflow for the safe handling of solid chemical reagents.
Section 4: Emergency and First-Aid Procedures
Immediate and appropriate action during an emergency can significantly reduce the severity of an injury.
In Case of Inhalation: Immediately move the affected person to fresh air. If they feel unwell or have difficulty breathing, call a poison center or seek medical attention.
In Case of Skin Contact: Take off contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water.[3][6] If skin irritation develops or persists, get medical advice.
In Case of Eye Contact: This is a critical emergency. Immediately rinse the eyes cautiously with large amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.
In Case of Ingestion: Do NOT induce vomiting.[4] If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water. Call a poison center or doctor immediately for advice.[3]
Self-Validating System: Always show the Safety Data Sheet (or this guide) to the attending medical personnel to provide them with the necessary information about the chemical.
Section 5: Accidental Release and Disposal
Proper containment and cleanup of spills are essential to prevent wider contamination.
Spill Cleanup Protocol
Evacuate and Secure: Alert others in the area and restrict access. Ensure cleanup is performed with proper PPE.
Containment: For a small, dry spill, gently cover it with a dry absorbent material like vermiculite or sand to prevent it from becoming airborne.
Collection: Carefully sweep or scoop up the mixture without creating dust.[7] Place it into a suitable, labeled, and sealed container for chemical waste.
Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the waste container.
Ventilation: Allow the area to ventilate before resuming normal work.
Waste Disposal
Disposal of Methyl 5-(difluoromethoxy)picolinate and any contaminated materials must be handled as hazardous chemical waste. It should be placed in a clearly labeled, sealed container and disposed of through an approved waste disposal plant, in strict accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[7]
Section 6: Fire and Explosion Data
While the compound itself is not highly flammable, it is combustible and will burn if exposed to a significant heat source.
Parameter
Details
Suitable Extinguishing Media
Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[7]
Unsuitable Extinguishing Media
No specific limitations are given, but a direct, high-pressure water jet should be avoided as it can scatter the material.
Specific Hazards
Combustion will produce toxic gases, including Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Nitrogen Oxides (NOx). Critically, the thermal decomposition of the difluoromethoxy group may release highly toxic and corrosive Hydrogen Fluoride (HF) gas. [7]
Advice for Firefighters
Wear a self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing to prevent contact with skin and eyes and inhalation of toxic fumes.
Conclusion
Methyl 5-(difluoromethoxy)picolinate is a compound with significant potential for advancing drug discovery. However, its utility is matched by the need for diligent and informed safety practices. By understanding not just what the hazards are, but why they exist and how protocols are designed to mitigate them, researchers can handle this valuable building block with confidence and security. A culture of safety, grounded in expert knowledge and validated procedures, is the bedrock of innovative and responsible science.
References
Sigma-Aldrich. (2025, July 9). SAFETY DATA SHEET.
CymitQuimica. (2024, December 19). Safety Data Sheet.
Aaronchem. (2024, November 1). Safety Data Sheet.
Fisher Scientific. (2024, July 19). SAFETY DATA SHEET.
NIH PMC. (2024, June 10). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis.
Google Patents. CN109796408B - Synthetic method of 5-difluoromethoxy-3-trifluoromethyl-1-methylpyrazole.
Technical Guide: Discovery and History of 6-Aryl-Picolinate Herbicides
The following technical guide details the discovery, structural evolution, and mechanism of action of 6-aryl-picolinate herbicides, with specific focus on the Structure-Activity Relationship (SAR) studies that evaluated...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, structural evolution, and mechanism of action of 6-aryl-picolinate herbicides, with specific focus on the Structure-Activity Relationship (SAR) studies that evaluated difluoromethoxy and methoxy substitutions to yield the modern blockbusters Halauxifen-methyl and Florpyrauxifen-benzyl .
From Difluoromethoxy Analogs to Commercial Methoxy Blockbusters[1]
Executive Summary
The discovery of 6-aryl-picolinate herbicides represents a paradigm shift in synthetic auxin chemistry.[1][2] Unlike their predecessors (picloram, clopyralid) which relied on chlorine substitutions on the pyridine ring, this new class introduces a complex 6-aryl tail .[3] This guide explores the critical Structure-Activity Relationship (SAR) journey—specifically the evaluation of difluoromethoxy (-OCHF₂) versus methoxy (-OCH₃) substituents—that solved the "persistence vs. potency" dilemma and led to the commercialization of Arylex™ (Halauxifen-methyl) and Rinskor™ (Florpyrauxifen-benzyl) .[1]
The Picolinate Lineage & The Need for Evolution
Synthetic auxins (HRAC Group O / WSSA Group 4) have been agricultural staples since the 1940s.[3] The pyridine-2-carboxylate (picolinate) family, discovered by Dow Chemical, offered superior systemic activity compared to phenoxies (e.g., 2,4-D).[3]
Generation 1 (1960s-70s):Picloram and Clopyralid .[1][3] Highly effective but persistent in soil, creating carryover risks.[3]
Generation 2 (1990s):Aminopyralid .[1][3][4] Improved potency and environmental profile, but still relied on the traditional halogenated pyridine core.[3]
The Challenge: Weeds evolved resistance to traditional auxins.[3] A new binding mode was required.[1][3]
Visualizing the Lineage
The following diagram illustrates the structural evolution from simple chlorinated pyridines to the complex bi-aryl systems of today.
Caption: Evolutionary genealogy of picolinate herbicides showing the divergence from simple halogenation to 6-aryl substitution.
The SAR Journey: The Difluoromethoxy vs. Methoxy Decision
The defining moment in the discovery of this class was the modification of the 6-position on the pyridine ring.[3] Researchers moved away from the 6-chloro atom (found in picloram) to a 6-phenyl group.[1][4]
The "Difluoromethoxy" Hypothesis
Early patent literature (e.g., Dow AgroSciences patents) reveals extensive testing of various alkoxy substitutions on the 6-phenyl ring to modulate lipophilicity and metabolic stability.[3]
The Candidate:4-amino-3-chloro-6-(4-chloro-3-difluoromethoxy-2-fluorophenyl)pyridine-2-carboxylic acid .[1][5][6]
Performance: The difluoromethoxy (-OCHF₂) group provided exceptional potency.[1][3] The electron-withdrawing nature of the fluorine atoms increased the acidity of the molecule and its affinity for the receptor.[3]
The Problem: Compounds with the difluoromethoxy group often exhibited excessive soil persistence (half-life > 50 days).[1][3] While potent, they posed a risk of damaging rotational crops (carryover injury).[3]
The Methoxy Solution
To address the persistence issue, the team substituted the difluoromethoxy group with a methoxy (-OCH₃) group.[3]
Metabolic Handle: The methoxy group provides a site for oxidative demethylation by soil microbes and plant enzymes.[3]
Result: This slight structural tweak reduced the soil half-life to a manageable 10–25 days (for Halauxifen-methyl) without sacrificing the unique binding affinity to the target receptor.[1]
Comparison Table: Substituent Effects
Feature
Difluoromethoxy (-OCHF₂) Analogs
Methoxy (-OCH₃) Commercials (Arylex/Rinskor)
Electronic Effect
Strong Electron Withdrawing
Mild Electron Donating (Resonance)
Lipophilicity
High (Increases uptake)
Moderate
Soil Half-Life
Long (High Carryover Risk)
Short/Moderate (10-25 days)
Metabolic Fate
Stable against rapid degradation
Rapid oxidative demethylation
Commercial Status
Research/Patent Candidates
Marketed Blockbusters
Mechanism of Action: The AFB5 Preference
Unlike 2,4-D or dicamba, which bind primarily to the TIR1 receptor, 6-aryl-picolinates exhibit a unique preference for the AFB5 (Auxin F-Box protein 5) homolog.[1]
Significance: This distinct binding site allows Halauxifen and Florpyrauxifen to control weeds that have developed resistance to other auxin herbicides (which often involve mutations in TIR1 or enhanced metabolism of phenoxies).[3]
Binding Mode: The bulky 6-aryl tail fits into a hydrophobic pocket in AFB5 that is not accessible or less favorable for smaller auxins like 2,4-D.[1]
Caption: The AFB5-mediated signaling pathway unique to 6-aryl-picolinates.[1]
Synthesis and Manufacturing
The synthesis of these molecules relies on Suzuki-Miyaura cross-coupling , a robust method for creating the bi-aryl core.[3] This modular approach allows for the separate optimization of the pyridine head and the phenyl tail.[3]
General Synthetic Workflow
Pyridine Core Prep: Starting from 4-amino-3,6-dichloropicolinate (aminopyralid intermediate).[1]
Aryl Tail Prep: Synthesis of the specific boronic acid/ester containing the 4-chloro-2-fluoro-3-methoxy pattern.[1]
Coupling: Palladium-catalyzed reaction joins the two fragments.[1][3]
Esterification: Conversion to the methyl (Halauxifen) or benzyl (Florpyrauxifen) ester to improve leaf penetration (pro-herbicide form).[1][3]
Caption: Modular synthesis via Suzuki coupling allows precise installation of the 6-aryl tail.
Key Structure: Benzyl ester; 3-methoxy substitution; 5-fluoro addition on the pyridine ring.[1][8][9]
Target: Rice (aquatic and terrestrial weeds).[1][3]
Differentiator: The benzyl ester confers high lipophilicity for uptake in aquatic environments; the 5-fluoro group modulates metabolic stability further.[1]
References
Discovery and SAR of Halauxifen Methyl: Epp, J. B., et al. (2016).[3] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry. Link
Mechanism of Action: Bell, J. L., et al. (2019).[3] The 6-arylpicolinate herbicides: A review of their discovery, mode of action, and favorable toxicological profile. Pest Management Science. Link[1][3]
Receptor Specificity: Prigge, M. J., et al. (2016).[3] The synthetic auxin halauxifen-methyl investigates the auxin response system. Plant Physiology. Link
Synthesis Pathways: Patent WO2007082098A2. 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides. (Contains data on difluoromethoxy analogs). Link
An In-depth Technical Guide to the Reactivity of the Difluoromethoxy Group on a Pyridine Ring
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. Among these, the difluoromethoxy (-OCF₂...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. Among these, the difluoromethoxy (-OCF₂H) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2][3] When appended to a pyridine scaffold—a privileged heterocycle in pharmaceuticals—the -OCF₂H group imparts a distinct reactivity profile that opens new avenues for late-stage functionalization and library generation.
This guide provides an in-depth exploration of the synthesis and reactivity of difluoromethoxy-substituted pyridines. Moving beyond a simple recitation of facts, we will dissect the underlying electronic principles that govern its behavior and provide field-proven insights into experimental design and execution. Every protocol and mechanistic discussion is presented to be a self-validating system, grounded in authoritative literature to ensure scientific integrity.
The Unique Electronic Signature of the Difluoromethoxy Group
To understand the reactivity of a difluoromethoxy-substituted pyridine, one must first appreciate the nuanced electronic effects of the -OCF₂H group itself. It is a fascinating blend of properties that distinguish it from its common cousins, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.
Inductive and Resonance Effects: The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I). However, the oxygen lone pairs can participate in a resonance-donating effect (+M). The interplay between these opposing forces is key. Unlike the -OCF₃ group, where the oxygen lone pair donation is significantly weakened, the -OCF₂H group maintains a degree of resonance donation, albeit diminished compared to a simple methoxy group. This makes the difluoromethoxy group a potent, yet tunable, electronic modulator.
Hydrogen Bond Donor Capability: A defining characteristic of the -OCF₂H group is the acidity of its C-H bond. The adjacent fluorine atoms polarize this bond, enabling it to act as a hydrogen bond donor.[4][5] This is a feature entirely absent in methoxy and trifluoromethoxy groups and allows it to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially enhancing binding affinity to biological targets.[4][5]
These electronic properties profoundly influence the pyridine ring's susceptibility to various chemical transformations.
Navigating the Reactivity Landscape
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This fundamental property dictates its general reactivity patterns. The addition of a strongly electron-withdrawing difluoromethoxy group further deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, particularly when positioned at key locations.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing pyridines. The reaction proceeds readily when a good leaving group (e.g., a halide) is positioned at the 2- or 4- (ortho or para to the nitrogen) positions, as the anionic sigma complex intermediate is stabilized by delocalization of the negative charge onto the nitrogen atom.[6][7]
The presence of an -OCF₂H group dramatically impacts this reactivity:
Activation: When placed on the ring, the electron-withdrawing nature of the -OCF₂H group further stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the rate of SNAr.
Regiodirecting Effects: The position of the -OCF₂H group relative to the leaving group is critical. For instance, in a 2-chloro-4-(difluoromethoxy)pyridine, the -OCF₂H group at the 4-position provides powerful resonance and inductive stabilization for nucleophilic attack at the 2-position.
Logical Workflow for SNAr on a Difluoromethoxy-Pyridine Scaffold
Caption: A generalized workflow for nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution
Direct electrophilic substitution on the pyridine ring is challenging due to its electron-deficient nature, which is further exacerbated by the -OCF₂H group.[8] Such reactions require harsh conditions and often result in low yields.[8][9] Furthermore, many electrophilic reagents will preferentially coordinate with the basic lone pair on the pyridine nitrogen.
For practical synthetic applications, alternative strategies are more effective:
Functionalize First, Difluoromethoxylate Later: It is often more synthetically tractable to perform electrophilic substitutions on a more reactive pyridine precursor (e.g., an aminopyridine or pyridone) and then introduce the difluoromethoxy group in a later step.
Metal-Catalyzed Cross-Coupling: This has become the dominant strategy for building complexity on difluoromethoxy-pyridine rings. By first installing a handle for cross-coupling (e.g., a bromine or iodine atom), a wide variety of substituents can be introduced under relatively mild conditions.
Metal-Catalyzed Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions are indispensable tools. A common substrate, 2-bromo-X-(difluoromethoxy)pyridine, can undergo Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other coupling reactions to form C-C, C-N, and C-O bonds.
Table 1: Representative Cross-Coupling Reactions on a Halogenated Difluoromethoxy-Pyridine
Coupling Type
Reagents & Conditions
Product Type
Typical Yield Range
Suzuki
Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C
Biaryl
70-95%
Buchwald-Hartwig
Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C
Arylamine
65-90%
Sonogashira
Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C
Arylalkyne
75-98%
Heck
Alkene, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C
Alkenylpyridine
50-80%
Note: Yields are illustrative and highly dependent on specific substrates and optimized conditions.
Synthesis of Difluoromethoxy-Substituted Pyridines
The installation of the -OCF₂H group onto a pyridine ring is a critical first step. Direct C-H difluoromethylation methods have been developed, but these install a -CF₂H group, not an -OCF₂H group. For the difluoromethoxy moiety, the most common and reliable approach involves the nucleophilic substitution of a hydroxypyridine (a pyridone tautomer) with a difluoromethylating agent.
Standard Protocol: O-Difluoromethylation of a Hydroxypyridine
This protocol is a robust and widely used method for synthesizing aryl and heteroaryl difluoromethyl ethers. The causality behind the choice of reagents is key: a strong, non-nucleophilic base is required to deprotonate the hydroxypyridine without competing in the subsequent substitution reaction.
Step-by-Step Methodology:
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the hydroxypyridine substrate (1.0 eq.), a non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.), and an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
Deprotonation: Stir the suspension at 0 °C for 30 minutes. The evolution of H₂ gas should be observed as the pyridinolate salt is formed.
Difluoromethylation: While maintaining the temperature at 0 °C, slowly introduce the difluoromethylating agent. Common choices include chlorodifluoromethane (ClCF₂H, bubbled as a gas) or sodium chlorodifluoroacetate (ClCF₂CO₂Na) used as a difluorocarbene precursor upon heating.
Reaction Progression: After the addition, allow the reaction to warm to room temperature and then heat as required (typically 60-80 °C for ClCF₂CO₂Na). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quenching and Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water. Dilute with additional water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mechanism of O-Difluoromethylation using ClCF₂CO₂Na
Caption: Generation and trapping of difluorocarbene by a pyridinolate.
Late-Stage C-H Functionalization: The New Frontier
While classical methods provide reliable access to these scaffolds, the holy grail for drug discovery is late-stage functionalization (LSF). Recent breakthroughs have enabled the direct, regioselective introduction of the difluoromethyl (-CF₂H) group onto complex pyridine rings.[10][11] A particularly innovative strategy involves the temporary dearomatization of the pyridine ring to form an activated oxazino pyridine intermediate.[2][10][11] This intermediate then undergoes radical C-H difluoromethylation. By simply switching the reaction conditions from basic to acidic, the regioselectivity of the difluoromethylation can be toggled between the meta and para positions, respectively.[10][11] This provides unprecedented control over the synthesis of diverse isomers from a common precursor.
Conclusion: A Versatile Tool for Modern Chemistry
The difluoromethoxy group is far more than a simple fluorine-containing substituent; it is a strategic tool for fine-tuning molecular properties and reactivity. On a pyridine ring, its strong electron-withdrawing nature deactivates the ring to electrophiles but provides a powerful handle for directing and accelerating nucleophilic aromatic substitutions and participating in a wide array of metal-catalyzed cross-coupling reactions. Understanding the fundamental electronic principles and leveraging modern synthetic methods—from classic SNAr to cutting-edge late-stage C-H functionalization—allows researchers to harness the full potential of this unique functional group. This guide serves as a foundational resource, empowering scientists to design and execute synthetic strategies with confidence and precision in the pursuit of next-generation therapeutics and advanced materials.
References
Electrophilic substitution on pyridine. (n.d.). quimicaorganica.org. Retrieved from [Link]
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]
Nucleophilic substitution reactions in pyridine. (n.d.). quimicaorganica.org. Retrieved from [Link]
Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]
Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Retrieved from [Link]
Sap, J. B. I., Meyer, C. F., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]
Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. Retrieved from [Link]
Rovira, A., Garcia, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. Retrieved from [Link]
Tlili, A., & Billard, T. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catalysis. Retrieved from [Link]
New method for introducing fluorinated components into molecules. (2024). University of Münster. Retrieved from [Link]
The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024). ResearchGate. Retrieved from [Link]
Potential applications of "Methyl 5-(difluoromethoxy)picolinate" in medicinal chemistry
Executive Summary Methyl 5-(difluoromethoxy)picolinate (CAS: 1174323-35-3) represents a high-value pharmacophore building block in modern drug discovery. Its structural utility lies in the synergistic combination of a py...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 5-(difluoromethoxy)picolinate (CAS: 1174323-35-3) represents a high-value pharmacophore building block in modern drug discovery. Its structural utility lies in the synergistic combination of a pyridine-2-carboxylate scaffold —a privileged structure in kinase and enzyme inhibitors—with a 5-difluoromethoxy (
) substituent .
Unlike the ubiquitous trifluoromethoxy (
) group, the difluoromethoxy moiety acts as a lipophilic hydrogen bond donor , offering a unique vector for optimizing binding affinity and metabolic stability.[1][2] This guide details the physicochemical rationale, synthetic utility, and strategic application of this scaffold in lead optimization.
Part 1: Chemical Profile & Structural Analysis[3]
The Pharmacophore Triad
The molecule functions as a versatile intermediate due to three distinct reactive and interactive zones:
Feature
Chemical Nature
Medicinal Utility
Difluoromethoxy ()
Lipophilic H-bond Donor
Bioisostere for , , and .[1] Modulates LogP while retaining H-bonding capability.[1]
Pyridine Nitrogen
H-bond Acceptor ()
Enhances aqueous solubility compared to benzene analogs; provides a vector for metal chelation or active site interaction.
Methyl Ester
Electrophilic Handle
Precursor for divergent synthesis: hydrolyzes to acid (for amides), reduces to alcohol (for ethers), or converts to heterocycles.
The "Fluorine Effect":
vs.
vs.
The 5-position substitution is critical. The
group is not merely a "heavy" methoxy group; it alters the electronic and physicochemical landscape of the pyridine ring.
Metabolic Stability: The
bond strength (approx. 116 kcal/mol) renders the group resistant to cytochrome P450-mediated O-dealkylation, a common metabolic soft spot for methoxy groups ().
Lipophilic Hydrogen Bonding: The terminal proton in
is sufficiently acidic to act as a weak hydrogen bond donor. This allows it to replace phenolic hydroxyls () to improve membrane permeability (by masking polarity) while maintaining key interactions with receptor pockets.
Part 2: Applications in Drug Design
Bioisosteric Replacement Strategies
Methyl 5-(difluoromethoxy)picolinate serves as a robust starting point for scaffold hopping .
Replacement of 4-Methoxyphenyl: In many kinase inhibitors, a 4-methoxyphenyl group interacts with the hydrophobic pocket. Replacing this with a 5-(difluoromethoxy)pyridin-2-yl moiety can:
Lower LogD (due to pyridine nitrogen).
Block metabolic demethylation.
Introduce a novel H-bond interaction via the
proton.
Analogy to Roflumilast: The success of the PDE4 inhibitor Roflumilast validates the
group's ability to enhance potency and pharmacokinetic duration compared to non-fluorinated analogs.
Visualization: SAR & Bioisosterism Logic
The following diagram illustrates the logical flow of using this scaffold for lead optimization.
Caption: Decision pathway for utilizing the 5-(difluoromethoxy)picolinate scaffold to resolve ADME liabilities in early-stage drug discovery.
Part 3: Synthetic Utility & Experimental Protocols
The methyl ester at the C2 position is the primary gateway for derivatization. Below are validated protocols for converting Methyl 5-(difluoromethoxy)picolinate into high-value intermediates.
Protocol A: Hydrolysis to 5-(Difluoromethoxy)picolinic Acid
Target: Precursor for Amide Coupling (Peptidomimetics/Kinase Inhibitors)
Rationale: The carboxylic acid is required for Buchwald-Hartwig amidation or standard peptide coupling.
Safety Note: The
group is generally stable to aqueous base, but prolonged heating at high pH should be avoided to prevent potential defluorination or ether cleavage.
Step-by-Step Methodology:
Dissolution: Dissolve Methyl 5-(difluoromethoxy)picolinate (1.0 eq) in a mixture of THF:Water (3:1 v/v).
Saponification: Add Lithium Hydroxide monohydrate (LiOH·H2O, 1.5 eq) at 0°C.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC or LC-MS (disappearance of ester peak).
Workup:
Concentrate THF under reduced pressure.
Acidify the aqueous residue carefully with 1N HCl to pH ~3-4.
Critical Step: The picolinic acid derivative may be zwitterionic. If precipitation occurs, filter the solid. If not, extract exhaustively with Ethyl Acetate or n-Butanol.
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid streaking of the free acid.
Protocol B: Reduction to (5-(Difluoromethoxy)pyridin-2-yl)methanol
Target: Precursor for Ethers (Williamson Synthesis) or Aldehydes (Reductive Amination)
Rationale: Sodium Borohydride (
) is preferred over to ensure chemoselectivity and prevent potential defluorination at the 5-position.
Step-by-Step Methodology:
Setup: Dissolve the ester (1.0 eq) in anhydrous Methanol (0.2 M concentration).
Addition: Add
(4.0 eq) portion-wise at 0°C over 30 minutes. Gas evolution () will occur.
Reflux: Warm to room temperature, then reflux gently (65°C) for 2 hours to drive the reaction to completion.
Quench: Cool to 0°C and quench with saturated
solution.
Extraction: Remove methanol in vacuo. Extract the aqueous residue with Dichloromethane (DCM) (3x).
Drying: Dry combined organics over
and concentrate.
Result: The resulting alcohol is typically stable and can be used directly for mesylation/tosylation or oxidation to the aldehyde (using
or Swern conditions).
Visualization: Divergent Synthesis Pathway
Caption: Synthetic divergence from the methyl ester allows access to acids, alcohols, and heterocycles while preserving the difluoromethoxy motif.
References
BenchChem. (2025).[2] The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Retrieved from 2
Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from 3
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from 1
"Methyl 5-(difluoromethoxy)picolinate" for agrochemical intermediate synthesis
Technical Whitepaper: Methyl 5-(difluoromethoxy)picolinate in Agrochemical Synthesis Executive Summary Methyl 5-(difluoromethoxy)picolinate (CAS 1174323-35-3) represents a critical scaffold in the development of next-gen...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Methyl 5-(difluoromethoxy)picolinate in Agrochemical Synthesis
Executive Summary
Methyl 5-(difluoromethoxy)picolinate (CAS 1174323-35-3) represents a critical scaffold in the development of next-generation agrochemicals, particularly picolinamide fungicides and auxinic herbicides. This intermediate integrates the metabolic stability of the difluoromethoxy motif—a lipophilic bioisostere of the hydroxyl and methoxy groups—into the pyridine core. This guide provides a rigorous, self-validating protocol for its synthesis, emphasizes the mechanistic causality behind process parameters, and outlines its strategic utility in structure-activity relationship (SAR) optimization.
Chemical Profile & Strategic Value
The 5-(difluoromethoxy) moiety acts as a metabolic block, preventing oxidative degradation at the 5-position of the pyridine ring while modulating the molecule's lipophilicity (LogP) and hydrogen bond acidity.
Property
Data
IUPAC Name
Methyl 5-(difluoromethoxy)pyridine-2-carboxylate
CAS Number
1174323-35-3
Molecular Formula
C₈H₇F₂NO₃
Molecular Weight
203.14 g/mol
Appearance
Off-white to light yellow crystalline solid
Solubility
Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
The synthesis hinges on the O-difluoromethylation of Methyl 5-hydroxypicolinate . Two primary routes are presented: the Solid Reagent Route (optimal for laboratory discovery) and the Gas Phase Route (optimal for process scale-up).
Route A: Solid Reagent Protocol (Lab Scale)
Rationale: This method utilizes Sodium Chlorodifluoroacetate (SCDA) as a solid source of difluorocarbene (:CF₂), avoiding the handling of gaseous Freons in a standard laboratory setting.
Dimethylformamide (DMF) - Anhydrous (0.2 M concentration)
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl 5-hydroxypicolinate in anhydrous DMF.
Criticality: DMF promotes the solubility of the phenoxide anion. Moisture must be excluded to prevent the hydrolysis of the methyl ester and the quenching of :CF₂ to CO and HF.
Deprotonation: Add K₂CO₃. Stir at room temperature for 15 minutes to generate the phenoxide intermediate.
Reagent Addition: Add SCDA in a single portion.
Reaction: Heat the mixture to 95°C under an inert atmosphere (N₂ or Ar).
Mechanism:[1][2][3][4][5][6] SCDA decarboxylates at ~90-100°C to release :CF₂.
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. Reaction typically completes in 2–4 hours.
Quench & Workup: Cool to room temperature. Pour slowly into ice-water (10x reaction volume). Extract with Ethyl Acetate (3x).
Purification: Wash combined organics with brine (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Gradient: 0→30% EtOAc in Hexanes).
Route B: Gas Phase Protocol (Scale-Up)
Rationale: Uses Chlorodifluoromethane (ClCHF₂), which is more atom-economical for larger batches but requires gas handling safety protocols.
Reagents:
Methyl 5-hydroxypicolinate (1.0 eq)
Chlorodifluoromethane (ClCHF₂ gas)
Cesium Carbonate (Cs₂CO₃) (0.5 eq) or K₂CO₃ (2.0 eq)
Acetonitrile (MeCN) or DMF
Methodology:
Setup: Use a pressure vessel or a reactor equipped with a gas sparger.
Base Activation: Suspend substrate and base in solvent.
Gas Addition: Introduce ClCHF₂ gas. If using a sparger at atmospheric pressure, heat to 70°C. If using a pressure vessel, charge to 2-3 bar and heat to 80°C.
Causality: The base deprotonates the phenol and the ClCHF₂ (via alpha-elimination) to generate :CF₂.
Completion: Vent excess gas (scrub through caustic soda). Work up as above.
Mechanistic Pathway & Visualization
The reaction proceeds via a Difluorocarbene Insertion Mechanism . The base plays a dual role: generating the nucleophilic phenoxide and facilitating the formation of the electrophilic carbene species.
Figure 1: Reaction pathway for the O-difluoromethylation of 5-hydroxypicolinate via difluorocarbene insertion.
Agrochemical Application Context
Methyl 5-(difluoromethoxy)picolinate serves as a versatile intermediate for constructing advanced crop protection agents.
1. Picolinamide Fungicides:
The picolinate ester is readily converted to a picolinamide via aminolysis. The 5-OCF₂H group enhances fungicidal potency by increasing lipophilicity, facilitating penetration through the fungal cell wall (e.g., Zymoseptoria tritici).
Metabolic Stability: The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond. Replacing a methoxy (-OCH₃) with -OCF₂H blocks O-dealkylation by cytochrome P450 enzymes.
Lipophilicity: The fluorine atoms lower the basicity of the ether oxygen and increase the logP, altering the compound's distribution in plant tissues (xylem/phloem mobility).
Safety & Handling (E-E-A-T)
Fluorinated Carbenes: :CF₂ is a reactive intermediate.[1][2] While short-lived, ensuring efficient trapping by the substrate is key to preventing polymerization.
Pressure Hazards: If using ClCHF₂ gas in a sealed vessel, ensure the reactor is rated for the vapor pressure of the solvent plus the gas at 80°C.
Hydrolysis Risk: The ester moiety at the 2-position is susceptible to base-catalyzed hydrolysis. Avoid aqueous bases during the reaction phase; use anhydrous carbonate salts.
References
Synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt. RSC Advances, 2013.
Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Alfa Chemistry, 2024.
Recent advances in direct 1,2-hydroxydifluoromethylation of olefins. Chemical Review and Letters, 2021.
High-Fidelity Buchwald-Hartwig Amination of 5-(Difluoromethoxy)picolinate Scaffolds
Part 1: Core Directive & Technical Scope Executive Summary This guide details the protocol for the Buchwald-Hartwig amination of halogenated derivatives of Methyl 5-(difluoromethoxy)picolinate . Critical Technical Clarif...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Core Directive & Technical Scope
Executive Summary
This guide details the protocol for the Buchwald-Hartwig amination of halogenated derivatives of Methyl 5-(difluoromethoxy)picolinate .
Critical Technical Clarification:
The specific commercial building block Methyl 5-(difluoromethoxy)picolinate (CAS: 1174323-35-3) lacks the aryl halide (Cl, Br, I) or pseudohalide (OTf) leaving group required for standard Buchwald-Hartwig coupling. This protocol is designed for halogenated analogs (e.g., Methyl 6-bromo-5-(difluoromethoxy)picolinate or Methyl 4-chloro-5-(difluoromethoxy)picolinate) which are the necessary electrophiles for this transformation.
Strategic Utility
The 5-(difluoromethoxy)picolinate core is a high-value scaffold in medicinal chemistry.
Difluoromethoxy (-OCHF₂): Acts as a lipophilic hydrogen bond donor (unlike -OCH₃ or -OCF₃), improving bioavailability and metabolic stability (bioisostere of -OH or -OCH₃).
Picolinate Ester: Provides a handle for further diversification (e.g., amidation, reduction) after the C-N coupling.
Chemo-Selectivity Challenge: The primary challenge is performing the C-N coupling on the pyridine ring without:
Hydrolyzing the ester (avoid strong aqueous bases).
Transamidating the ester (avoid nucleophilic attack by the amine reactant on the ester carbonyl).
Poisoning the Catalyst: The pyridine nitrogen can bind Pd(II), arresting the catalytic cycle.
Part 2: Scientific Integrity & Logic (Mechanistic Protocol)
The "Safe-Harbor" Catalyst System
For electron-deficient pyridines containing esters, standard conditions (e.g., Pd(PPh₃)₄/NaOtBu) often fail due to ester cleavage or catalyst deactivation. We utilize a Third-Generation Buchwald Precatalyst system.
Catalyst:BrettPhos Pd G3 or RuPhos Pd G3 .
Why: These precatalysts ensure rapid activation at lower temperatures. BrettPhos is bulky and electron-rich, preventing the pyridine nitrogen from sequestering the Pd center.
Base:Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) .
Why: These are mild, heterogeneous bases. Strong alkoxide bases like NaOtBu must be strictly avoided as they will cause transesterification or direct amidation of the ester, destroying the starting material.
Solvent:1,4-Dioxane (anhydrous).
Why: High boiling point, good solubility for Cs₂CO₃, and inert toward the ester.
Dilute with EtOAc. Filter through a pad of Celite to remove insoluble salts (CsBr/Cs₂CO₃).
Concentrate the filtrate.
Do not perform an acidic aqueous wash if the product contains acid-sensitive groups. A simple water/brine wash is sufficient.
5. Purification:
Flash chromatography (Hexanes/EtOAc or DCM/MeOH).
Note: Pyridyl amines can be streaky on silica. Add 1% Et₃N to the eluent if necessary.
Part 3: Visualization & Troubleshooting
Decision Logic for Optimization
The following diagram illustrates the critical decision points when coupling amines to this specific scaffold.
Caption: Optimization logic flow emphasizing the necessity of a leaving group and the critical selection of mild bases to preserve the picolinate ester.
Troubleshooting Table
Observation
Root Cause
Corrective Action
No Reaction (SM Recovery)
Oxidative addition failed (Catalyst inactive).
Switch to XPhos Pd G3 or increase Temp to 100°C. Ensure system is O₂-free.
Ester Cleavage/Amide Formation
Base too strong or Nucleophilic attack.
Switch from K₂CO₃ to Cs₂CO₃ (drier). Ensure amine is not in large excess (>1.5 eq).
Dehalogenation (Product - Br)
-Hydride elimination or solvent H-abstraction.
Switch solvent from Dioxane to Toluene . Lower temperature.
Low Conversion
Catalyst poisoning by Pyridine N.
Use BrettPhos (bulky ligand shields Pd). Increase catalyst loading to 5 mol%.
Part 4: References
Buchwald, S. L., et al. "A User's Guide to Palladium-Catalyzed Amination Reactions." Chemical Science, 2011. Link
Context: Definitive guide on ligand selection; establishes BrettPhos for heteroaryl halides.
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link
Context: Mechanistic underpinnings of the Pd(0)/Pd(II) cycle and dimer stability.[2]
Hu, J., et al. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Application Notes, 2025. Link
Context: Stability data of the -OCHF₂ group under basic cross-coupling conditions.
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
Context: Specific protocols for coupling amines to electron-deficient heterocycles like pyridines.
Application Notes and Protocols for the Use of Methyl 5-(difluoromethoxy)picolinate in the Synthesis of Novel Herbicides
Introduction: The Strategic Advantage of the Difluoromethoxy Group in Modern Herbicide Design In the relentless pursuit of more effective and environmentally benign weed management solutions, the strategic incorporation...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of the Difluoromethoxy Group in Modern Herbicide Design
In the relentless pursuit of more effective and environmentally benign weed management solutions, the strategic incorporation of fluorine-containing moieties has become a cornerstone of modern agrochemical research. Among these, the difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable functional group. Its unique electronic properties and metabolic stability offer a distinct advantage in the design of novel herbicides.[1][2][3] The difluoromethoxy group can enhance a molecule's lipophilicity, which improves its ability to penetrate the waxy cuticle of plant leaves, leading to increased bioactivity.[2] Furthermore, the strong carbon-fluorine bonds contribute to greater metabolic stability, prolonging the herbicide's activity in the target weed and potentially reducing application rates.[2]
Methyl 5-(difluoromethoxy)picolinate is a key building block that provides a direct and efficient route to introduce the 5-(difluoromethoxy)picolinate scaffold into new molecular entities. This picolinate core is a well-established pharmacophore for synthetic auxin herbicides, a class of herbicides that mimic the natural plant hormone auxin, leading to uncontrolled and lethal growth in susceptible weeds.[4][5][6] By utilizing Methyl 5-(difluoromethoxy)picolinate, researchers can systematically explore novel chemical space and develop next-generation herbicides with improved efficacy, selectivity, and environmental profiles.
This document provides detailed application notes and protocols for the synthesis and evaluation of novel herbicides derived from Methyl 5-(difluoromethoxy)picolinate, intended for researchers, scientists, and professionals in the field of drug and agrochemical development.
Chemical Properties of Methyl 5-(difluoromethoxy)picolinate
A thorough understanding of the starting material is paramount for successful synthesis.
Synthetic Pathway to Novel Herbicides: A General Overview
The synthesis of novel picolinate-based herbicides from Methyl 5-(difluoromethoxy)picolinate typically involves a multi-step process. The core strategy is to modify the picolinate ring, often by introducing various substituents that can modulate the compound's activity and selectivity. A common approach involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a desired amine or other nucleophile. Alternatively, cross-coupling reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds.
Below is a generalized workflow for the discovery and development of novel herbicides from this key intermediate.
Caption: Herbicide discovery workflow from synthesis to evaluation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of novel herbicides based on the Methyl 5-(difluoromethoxy)picolinate scaffold.
Protocol 1: Synthesis of a Novel N-Aryl-5-(difluoromethoxy)picolinamide Herbicide Candidate
This protocol details the synthesis of a representative novel herbicide candidate through ester hydrolysis followed by amide bond formation.
Step 1: Hydrolysis of Methyl 5-(difluoromethoxy)picolinate
Rationale: The methyl ester is converted to the corresponding carboxylic acid to enable subsequent amide coupling.
Procedure:
Dissolve Methyl 5-(difluoromethoxy)picolinate (1.0 eq) in a mixture of methanol and water (3:1 v/v).
Add lithium hydroxide (LiOH) (1.5 eq) and stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.
The resulting precipitate, 5-(difluoromethoxy)picolinic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Amide Coupling with a Substituted Aniline
Rationale: The carboxylic acid is coupled with a selected aniline derivative to form the final picolinamide herbicide candidate. The choice of aniline will determine the final properties of the herbicide.
Procedure:
To a solution of 5-(difluoromethoxy)picolinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
Add the desired substituted aniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
Stir the reaction at room temperature overnight.
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5-(difluoromethoxy)picolinamide.
This protocol outlines a standard method for the initial evaluation of the herbicidal efficacy of the newly synthesized compounds.[8][9][10]
Rationale: A whole-plant assay provides a comprehensive assessment of a compound's herbicidal potential, integrating factors such as uptake, translocation, and metabolic stability.[9]
Procedure:
Plant Cultivation: Grow a selection of representative monocot and dicot weed species (e.g., Amaranthus retroflexus, Chenopodium album, Echinochloa crus-galli) in pots containing a standard potting mix in a greenhouse or growth chamber.
Treatment Solution Preparation: Prepare a stock solution of the synthesized herbicide candidate in a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant to the desired test concentration (e.g., 250 g/ha).[11]
Herbicide Application: At the 2-4 leaf stage, treat the plants with the herbicide solution using a precision bench sprayer to ensure uniform application.[8][12] Include a negative control (solvent + surfactant) and a positive control (a commercial herbicide with a similar mode of action, e.g., picloram).
Evaluation: Maintain the treated plants in the greenhouse under optimal growing conditions. Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at 7, 14, and 21 days after treatment using a 0-100% rating scale (0 = no effect, 100 = complete kill).
Data Presentation and Interpretation
The results from the herbicidal screening should be systematically recorded and analyzed to guide further research.
Table 1: Herbicidal Efficacy of a Novel Picolinamide Derivative at 250 g/ha (14 Days After Treatment)
Compound
Amaranthus retroflexus (% Injury)
Chenopodium album (% Injury)
Echinochloa crus-galli (% Injury)
Candidate 1
95
90
20
Picloram
85
80
15
Negative Control
0
0
0
The data in Table 1 suggests that "Candidate 1" exhibits excellent post-emergence herbicidal activity against broadleaf weeds (Amaranthus retroflexus and Chenopodium album), with efficacy exceeding that of the commercial standard picloram at the tested rate.[11] The low activity against the grass weed (Echinochloa crus-galli) indicates potential for selective control of broadleaf weeds in grass crops.
Mechanism of Action: Synthetic Auxins
Picolinate-based herbicides are classified as synthetic auxins (WSSA Group 4).[6][13] They mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but are not readily metabolized by the plant. This leads to an overload of auxin signaling, causing uncontrolled and disorganized cell division and elongation, ultimately resulting in plant death.[5][6] The primary molecular target for this class of herbicides is the F-box protein transport inhibitor response 1 (TIR1)/auxin signaling F-box (AFB) family of auxin co-receptors.[4]
Caption: Simplified mechanism of action for synthetic auxin herbicides.
Conclusion and Future Directions
Methyl 5-(difluoromethoxy)picolinate serves as a valuable and versatile starting material for the synthesis of novel herbicides. The protocols outlined in this document provide a robust framework for the design, synthesis, and evaluation of new picolinate-based herbicide candidates. The incorporation of the difluoromethoxy group offers significant potential for the development of next-generation weed control agents with enhanced efficacy and desirable environmental properties. Future research should focus on expanding the diversity of substituents on the picolinate core to further optimize herbicidal activity, crop selectivity, and toxicological profiles.
References
Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024-01-09). MDPI. [Link]
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022-09-23). MDPI. [Link]
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023-02-02). PMC - NIH. [Link]
The Role of 4-(Difluoromethoxy)phenylacetonitrile in Advanced Agrochemical Development. (2026-01-29). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015-07-02). PMC - NIH. [Link]
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025-02-13). ResearchGate. [Link]
Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. PubMed. [Link]
Herbicide Mode of Action Groups 101. (2025-05-21). FBN. [Link]
Testing for and Deactivating Herbicide Residues. Oregon State University. [Link]
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH. [Link]
Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary. [Link]
How to Test Herbicides at Forest Tree Nurseries. USDA Forest Service. [Link]
The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024-05-15). ResearchGate. [Link]
Primary Herbicide Screening. Weed Science Society of America. [Link]
Late-stage difluoromethylation: concepts, developments and perspective. (2021-06-02). Chemical Society Reviews (RSC Publishing). [Link]
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025-02-13). MDPI. [Link]
Step-by-step guide to the hydrolysis of "Methyl 5-(difluoromethoxy)picolinate"
Executive Summary & Strategic Rationale This guide details the precision hydrolysis of Methyl 5-(difluoromethoxy)picolinate (CAS: 1174323-35-3) to its corresponding free acid, 5-(difluoromethoxy)picolinic acid (CAS: 1174...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This guide details the precision hydrolysis of Methyl 5-(difluoromethoxy)picolinate (CAS: 1174323-35-3) to its corresponding free acid, 5-(difluoromethoxy)picolinic acid (CAS: 1174323-34-2).
This transformation is a critical step in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and ion channel modulators where the difluoromethoxy (
) moiety serves as a lipophilic hydrogen bond donor/acceptor bioisostere.
Key Technical Challenges Addressed:
Chemospecificity: The
group is chemically robust but can be susceptible to acid-catalyzed decomposition or elimination under extreme forcing conditions. This protocol utilizes a mild Lithium Hydroxide (LiOH) mediated saponification to preserve the fluorinated motif.
Zwitterionic Isolation: Picolinic acids possess both a basic pyridine nitrogen and an acidic carboxylate. Incorrect pH adjustment during workup leads to product loss as water-soluble hydrochloride salts or carboxylate salts. This guide defines the precise isoelectric precipitation point.
) attacks the electrophilic carbonyl carbon of the ester. The electron-deficient pyridine ring (at the 2-position) enhances this electrophilicity compared to benzene analogs, allowing the reaction to proceed rapidly at ambient temperatures.
Tetrahedral Intermediate: A transient tetrahedral intermediate forms and collapses, expelling the methoxide leaving group.
Deprotonation: The generated carboxylic acid is immediately deprotonated by the excess base/methoxide to form the carboxylate salt, driving the equilibrium forward.
Visualized Pathway (DOT Diagram)
Figure 1: Reaction workflow from ester substrate to isolated free acid, highlighting the critical acidification step.
Experimental Protocol
Safety Warning: The difluoromethoxy group is stable, but fluorinated heterocycles can exhibit unexpected toxicity. Handle all reagents in a fume hood.
Reagents & Stoichiometry
Component
Role
Equiv.
Conc/Amount
Rationale
Methyl 5-(difluoromethoxy)picolinate
Substrate
1.0
10.0 g (49.2 mmol)
Limiting reagent.
Lithium Hydroxide Monohydrate (LiOH·H₂O)
Base
2.5
5.16 g (123 mmol)
LiOH is preferred over NaOH for its better solubility in THF mixtures and milder cation effect.
Tetrahydrofuran (THF)
Solvent A
-
100 mL (10 vol)
Solubilizes the lipophilic ester.
Deionized Water
Solvent B
-
50 mL (5 vol)
Solubilizes the base and final salt.
HCl (1 M)
Quench
-
As needed
For pH adjustment.
Step-by-Step Procedure
Step 1: Solubilization
Charge a 500 mL round-bottom flask (RBF) with Methyl 5-(difluoromethoxy)picolinate (10.0 g).
Add THF (100 mL) and stir at room temperature until fully dissolved.
Note: If the starting material does not dissolve, mild warming to
is acceptable, but return to RT before adding base.
Step 2: Saponification
3. Dissolve LiOH·H₂O (5.16 g) in Water (50 mL) in a separate beaker.
4. Add the aqueous LiOH solution dropwise to the THF solution over 10 minutes.
Observation: The solution may become slightly cloudy initially but should clarify as the reaction proceeds.
Stir vigorously at Room Temperature () for 2–4 hours.
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The ester spot () should disappear, replaced by the baseline carboxylate spot.
Step 3: Workup & Isolation (The "Isoelectric Trap")
6. Concentration: Remove the THF under reduced pressure (rotary evaporator,
bath) to leave the aqueous layer.
Why: Removing organic solvent prevents the protonated acid from remaining in solution during the precipitation step.
Washing (Optional): If the starting material was impure, wash the aqueous layer once with Ethyl Acetate (30 mL) to remove non-polar impurities. Discard the organic layer.
Acidification: Cool the aqueous solution to in an ice bath.
Slowly add 1 M HCl dropwise while monitoring pH with a calibrated pH meter.
Target:pH 3.0 – 3.5 .
Critical:Do NOT overshoot to pH 1. At pH < 2, the pyridine nitrogen protonates, forming the soluble hydrochloride salt, which will not precipitate. At pH > 5, it remains the soluble lithium carboxylate.
Precipitation: The product should precipitate as a white to off-white solid at pH 3.5. Stir at for 30 minutes to maximize yield.
Filtration: Filter the solid using a sintered glass funnel. Wash the cake with cold water () and cold pentane () to remove trace water.
Readjust pH to exactly 3.5 using 1M NaOH or 1M HCl. If still soluble, saturate aqueous phase with NaCl and extract with EtOAc/THF (3:1).
Loss of Fluorine Signal (NMR)
Hydrolysis of group.
Avoid heating above during reaction or drying. Avoid using concentrated HCl.
Gummy Product
Residual THF or impurities.
Ensure complete THF removal before acidification. Triturate the gum with diethyl ether/hexanes.
References
Chemical Identity: Methyl 5-(difluoromethoxy)picolinate (CAS: 1174323-35-3).[2] ChemScene Database. Link
Product Properties: 5-(Difluoromethoxy)picolinic acid (CAS: 1174323-34-2).[3][4][5] BLD Pharm Repository. Link
General Methodology:Hydrolysis of Pyridine Esters. In The Chemistry of Heterocycles.
Difluoromethoxy Stability: The
group exhibits stability superior to trifluoromethoxy groups in basic conditions but requires care in strongly acidic media. See: Journal of Organic and Pharmaceutical Chemistry 2025, 23 (1), 36–42 (Analogous stability studies on difluoro-ethers).
Scale-up synthesis of "Methyl 5-(difluoromethoxy)picolinate" for industrial applications
This Application Note is written for process chemists and industrial scale-up teams. It prioritizes the Sodium Chlorodifluoroacetate (SCDA) route, currently the industry-preferred method for introducing difluoromethoxy g...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is written for process chemists and industrial scale-up teams. It prioritizes the Sodium Chlorodifluoroacetate (SCDA) route, currently the industry-preferred method for introducing difluoromethoxy groups without the regulatory and engineering burdens of gaseous chlorodifluoromethane (Freon-22).
Application: A critical lipophilic building block for medicinal chemistry.[1] The difluoromethoxy (
) group acts as a lipophilic hydrogen bond donor/acceptor, often serving as a bioisostere for methoxy or phenol groups to improve metabolic stability (blocking Phase I oxidation) and membrane permeability.
Key Challenge: The reliable introduction of the
moiety on the pyridine ring without affecting the ester functionality or causing N-alkylation.
Route Selection: The "Why" Behind the Protocol
For industrial scale-up, we evaluated three potential synthetic pathways. The SCDA Route is selected as the primary protocol.
DMF (Dimethylformamide, 8 vol) or NMP (N-Methyl-2-pyrrolidone)
Water (0.5 vol) – Critical additive for protonation step.
Mechanism & Causality:
SCDA undergoes thermal decarboxylation at >90°C to release difluorocarbene (
).[3] The phenoxide anion (generated by ) attacks the electrophilic carbene to form a difluoromethyl anion intermediate, which is rapidly protonated by the water/solvent matrix to form the ether.
Note: The 5-position of the pyridine ring is "meta" to the nitrogen, minimizing the risk of N-alkylation (formation of zwitterionic pyridinium species) compared to 2- or 4-hydroxypyridines.
Protocol:
Charging: To a reactor flushed with nitrogen, charge Methyl 5-hydroxypicolinate (10 kg),
(18 kg, milled), SCDA (25 kg), DMF (80 L), and Water (5 L).
Process Tip: Ensure
is finely milled to maximize surface area.
Reaction (Decarboxylation): Heat the slurry to 95–100°C .
Safety Control:
evolution will be vigorous. Ensure reactor venting is sized correctly. Do not seal the vessel.
Monitoring: Stir at temperature for 4–6 hours. Monitor HPLC for consumption of starting phenol.
Troubleshooting: If conversion stalls <90%, add an additional 0.5 equiv of SCDA dissolved in minimal DMF.
Quench: Cool to 20°C. Dilute with Water (200 L) and Ethyl Acetate (150 L).
Extraction: Separate phases. Re-extract aqueous layer with EtOAc (2 x 50 L).
Emulsion Control: If emulsion forms due to DMF, add 5% LiCl solution.
Purification: Wash combined organics with Brine (3x) to remove DMF. Dry over
and concentrate.
Final Isolation: The crude oil often crystallizes upon standing. Recrystallize from Isopropyl Alcohol (IPA)/Heptane or purify via short-path distillation if high purity (>99.5%) is required for pharma specs.
Part 3: Process Visualization
Synthetic Pathway & Mechanism
The following diagram illustrates the reaction flow and the critical carbene insertion mechanism.
Caption: Two-step synthesis featuring in-situ difluorocarbene generation from SCDA.
Process Flow Diagram (Engineering Controls)
Caption: Operational workflow emphasizing safety controls during the decarboxylation phase.
Part 4: Analytical Specifications & Troubleshooting
Product Specification Sheet
Parameter
Acceptance Criteria
Method
Appearance
White to off-white crystalline solid
Visual
Purity
HPLC (254 nm)
Identity
Conforms to Structure
NMR, MS
Residual DMF
ppm (ICH Q3C Class 2)
GC-HS
Water Content
Karl Fischer
Troubleshooting Guide
Problem: Low Conversion (<50%) after 6 hours.
Root Cause:[4][5][6][7][8][9][10][11] Inactive SCDA (wet) or insufficient temperature.
Solution: Ensure internal temp is actually >90°C (refluxing DMF alone isn't enough; check probe). Add 20% more SCDA.
Problem: Formation of "dimer" or carbonate impurities.
Root Cause:[4][5][6][7][8][9][10][11] Moisture in the system reacting with carbene before it hits the phenol.
Solution: While trace water helps the final protonation, bulk water kills the carbene. Ensure DMF is dry (<0.1% H2O) initially; the protocol's 0.5 vol water is added controlled, or rely on workup for protonation if strictly anhydrous conditions are preferred (though some proton source is needed for the intermediate anion). Refined advice: Use anhydrous DMF. The proton source is usually the bicarbonate formed or trace moisture; deliberate water addition should be minimal or reserved for quench.
) or lower polarity solvent (Dioxane/DMF mix) to favor O-alkylation, though the 5-position is naturally robust against this.
References
Hu, J., et al. (2013). "Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039.
Zafrani, Y., et al. (2009).[12] "Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor."[12] Tetrahedron, 65(27), 5278-5283.
BenchChem. (2025).[2] "Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate." (Analogous pyridine esterification protocols).
Fier, P. S., et al. (2012). "A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale." Organic Process Research & Development, 16(11), 1854–1860.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Quantitative Characterization of Methyl 5-(difluoromethoxy)picolinate
Part 1: Introduction & Strategic Overview
Methyl 5-(difluoromethoxy)picolinate (CAS: 1174323-35-3) is a critical fluorinated building block in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural duality—combining a basic pyridine nitrogen with a labile ester and a lipophilic difluoromethoxy group—presents unique analytical challenges.
Standard reverse-phase methods often fail due to the interaction between the pyridine nitrogen and silanol groups on the column stationary phase, leading to peak tailing. Furthermore, the lack of commercial reference standards with certified purity often necessitates absolute quantification methods.
This guide details a dual-modality protocol :
HPLC-UV/DAD: A robust, high-throughput method for purity profiling and routine assay.
F qNMR: An absolute quantification method (primary reference) utilizing the unique fluorine signature for self-validating purity assessment.
Part 2: Physicochemical Profile
Property
Value
Analytical Implication
Molecular Formula
Requires high-res MS for ID confirmation.
Molecular Weight
203.14 g/mol
Suitable for LC-MS and GC-MS.
Appearance
Off-white to light yellow solid
Visual inspection required for homogeneity.
Solubility
Soluble in MeOH, ACN, DMSO
Compatible with Reverse Phase LC.
Chromophore
Pyridine ring ( nm)
Strong UV response; DAD detection recommended.
pKa (Pyridine N)
~3.5 - 4.0 (Estimated)
CRITICAL: Mobile phase pH must be controlled (< pH 3) to keep N fully protonated and prevent tailing.
Part 3: Primary Method – HPLC-UV/DAD Protocol
Objective: Routine purity analysis and assay determination.
Chromatographic Conditions
Instrument: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).
Column: C18 End-capped,
mm, 3.5 µm or 5 µm (Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).
Rationale: End-capping reduces silanol activity, minimizing peak tailing for the pyridine moiety.
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water.
Rationale: Acidic pH (~2.0) ensures the pyridine nitrogen is protonated (
), preventing interaction with residual silanols.
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Column Temp: 30°C.
Injection Volume: 5 - 10 µL.
Detection: UV at 264 nm (Reference: 360 nm).
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold
15.0
10
90
Linear Ramp
18.0
10
90
Wash
18.1
90
10
Re-equilibration
23.0
90
10
End
Sample Preparation
Diluent: 50:50 Water:Acetonitrile.
Stock Solution: Weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve in Acetonitrile.[1] Sonicate for 5 mins.
Working Solution: Dilute Stock 1:10 with Diluent to reach ~0.1 mg/mL. Filter through a 0.22 µm PTFE filter.
Note: Prepare fresh. Ester hydrolysis may occur if left in acidic aqueous solution for >24 hours.
Part 4: Orthogonal Method –
F qNMR
Objective: Absolute purity determination without a reference standard (Primary Standard Generation).
Rationale
The difluoromethoxy group (
) provides a distinct fluorine signal.[2] Unlike NMR, F NMR has a wide chemical shift range and zero background interference from common hydrocarbon solvents, making it superior for quantification.
Protocol
Instrument: 400 MHz NMR (or higher) equipped with a fluorine-capable probe.
Solvent: DMSO-
or (DMSO is preferred for solubility).
Internal Standard (IS):
-Trifluorotoluene (TFT) or 4,4'-Difluorobenzophenone.
Selection Criteria: TFT signal (
ppm) does not overlap with the analyte's signal ( ppm, doublet).
Relaxation Delay (D1):
seconds.
Scientific Integrity: Fluorine nuclei often have long
relaxation times. A short D1 will lead to signal saturation and underestimation of purity. must be .
Calculation
Where:
= Integrated Area
= Number of Fluorine atoms (Analyte = 2, TFT = 3)
= Weight (mg)
= Purity of Internal Standard
Part 5: Analytical Workflow Visualization
Figure 1: Dual-modality analytical workflow ensuring cross-validation between chromatographic separation and spectroscopic quantification.
Part 6: Validation Parameters (ICH Q2)
To ensure the trustworthiness of the HPLC method, perform the following validation steps:
Parameter
Acceptance Criteria
Protocol Note
System Suitability
Tailing Factor () < 1.5
If , increase acid concentration in Mobile Phase A.
Linearity
Range: 80% to 120% of target concentration (e.g., 0.08 - 0.12 mg/mL).
Precision (Repeatability)
RSD < 1.0% (n=6)
Inject 6 replicates of the standard solution.
LOD / LOQ
S/N > 3 (LOD), S/N > 10 (LOQ)
Critical for detecting hydrolyzed acid impurity (5-(difluoromethoxy)picolinic acid).
Solution Stability
Change < 1.0% over 24h
Esters are prone to hydrolysis. Keep autosampler at 4°C.
Part 7: References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1174323-35-3, Methyl 5-(difluoromethoxy)picolinate. Retrieved from [Link]
Tackett, L., et al. (2004). A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. Biomedical Chromatography. Retrieved from [Link]
University of California, Santa Barbara. (2025). 19F Chemical Shifts and Coupling Constants Table. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Solid-Phase Integration of Methyl 5-(difluoromethoxy)picolinate
Executive Summary
This guide details the protocol for integrating Methyl 5-(difluoromethoxy)picolinate (CAS 1174323-35-3) into Solid-Phase Organic Synthesis (SPOS) workflows. While picolinates are privileged scaffolds in metalloprotease inhibitors and peptidomimetics, the 5-difluoromethoxy (-OCHF
) substituent introduces specific electronic and lipophilic properties that require tailored handling.
Key Technical Insight: The commercial methyl ester is a precursor. It cannot be directly coupled to standard amine-functionalized resins (e.g., Rink Amide) without prior activation. This protocol covers the critical "Activation-to-Loading" workflow, ensuring the -OCHF
moiety remains intact during standard Fmoc/tBu cycles.
Chemical Profile & Material Specifications
Property
Specification
Compound Name
Methyl 5-(difluoromethoxy)picolinate
CAS Number
1174323-35-3
Molecular Formula
CHFNO
Molecular Weight
203.14 g/mol
Functional Handle
Methyl Ester (Requires hydrolysis for SPOS coupling)
Critical Moiety
5-Difluoromethoxy (Bioisostere of -OCH, lipophilic H-bond acceptor)
SPOS Compatibility
High. Stable to 20% Piperidine (Fmoc removal) and 95% TFA (Cleavage).
Pre-Resin Activation Strategy (Critical Step)
Rationale: Direct aminolysis of methyl esters on solid support is kinetically sluggish and prone to incomplete conversion. The "Gold Standard" approach is solution-phase saponification followed by high-efficiency amide coupling.
Protocol A: Quantitative Saponification
Objective: Convert the methyl ester to 5-(difluoromethoxy)picolinic acid without degrading the fluorinated ether.
Dissolution: Dissolve 1.0 g (4.92 mmol) of Methyl 5-(difluoromethoxy)picolinate in 15 mL of THF.
Hydrolysis: Add 15 mL of 1.0 M LiOH (aq). Stir vigorously at room temperature (23 °C) for 3 hours.
Note: Avoid heating >50 °C to prevent potential nucleophilic attack on the pyridine ring, though the 5-position is relatively stable.
Monitoring: Check via TLC (50% EtOAc/Hexanes) or LCMS. The ester spot (R
~0.6) should disappear, replaced by the baseline acid spot.
Workup:
Cool to 0 °C.
Acidify carefully to pH ~3.0 using 1.0 M HCl. Do not use concentrated mineral acids to avoid stripping the difluoromethyl group.
Extract with EtOAc (3 x 20 mL). Dry over Na
SO, filter, and concentrate.
Yield: Expect >95% yield of the white crystalline acid. Use this directly in SPOS.[1]
Solid-Phase Coupling Protocol
Context: Picolinic acids are prone to metal chelation and can exhibit slower coupling kinetics due to the electron-withdrawing nature of the pyridine nitrogen. The -OCHF
group further reduces the basicity of the pyridine, actually improving coupling efficiency compared to electron-rich pyridines, but high-activity reagents are still required.
Coupling Reagent: HATU (0.38 mmol, 3.8 equiv). HATU is preferred over HBTU/DIC for picolinates to prevent N-acylurea formation.
Base: DIEA (0.8 mmol, 8 equiv).
Solvent: Anhydrous DMF (2 mL).
Coupling: Add the cocktail to the resin. Shake at room temperature for 2 hours .
Quality Control: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). The resin should be negative (colorless).
Washing: Drain and wash with DMF (5x) and DCM (5x).
Cleavage and Isolation
The -OCHF
group is chemically robust. It survives standard TFA cleavage cocktails.
Cocktail: 95% TFA / 2.5% TIS / 2.5% H
O.
Time: 2 hours at room temperature.
Isolation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Analytical Note (NMR): In
H NMR, the -OCHF proton appears as a characteristic triplet ( Hz) in the 6.5–7.5 ppm region. Do not confuse this with aromatic protons.
Workflow Visualization
The following diagram illustrates the complete lifecycle of the building block from commercial ester to resin-bound drug candidate.
Caption: Workflow transforming the commercial methyl ester into a SPOS-ready acid, followed by HATU-mediated resin coupling and TFA cleavage.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Incomplete Coupling (Positive Kaiser)
Picolinic acid chelation or low reactivity.
Switch to HOAt/HATU system. Double couple (2 x 1 hr). Increase temperature to 40 °C (safe for -OCHF).
Loss of Fluorine Signal (NMR)
Harsh acidic hydrolysis of ester.
Ensure saponification pH does not drop below 3.0 during workup. Do not reflux in HCl.
Unexpected Mass (+18 Da)
Hydrolysis of the amide bond on resin.
Picolinamides are stable, but ensure the resin is thoroughly dried before cleavage.
References
Use of Fluorinated Pyridines in Medicinal Chemistry
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Coupling Protocols for Picolinic Acids
Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard HATU protocols for electron-deficient aromatics). Link
Stability of Difluoromethoxy Groups
Zafrani, Y., et al. (2017). Difluoromethoxy-cyclopropanes: Synthesis, Stability, and Applications. Organic Letters, 19(7), 1718–1721. (Demonstrates acid stability of the OCHF2 ether linkage). Link
General SPOS Methodology
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[2][3] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
Application Note: One-Pot Synthesis of Methyl 5-(difluoromethoxy)picolinate via In Situ Difluorocarbene Generation
Executive Summary Methyl 5-(difluoromethoxy)picolinate is a critical building block in medicinal chemistry, particularly for the development of lipophilic, metabolically stable bioisosteres of methoxy-substituted pyridin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 5-(difluoromethoxy)picolinate is a critical building block in medicinal chemistry, particularly for the development of lipophilic, metabolically stable bioisosteres of methoxy-substituted pyridines. The difluoromethoxy group (
) modulates lipophilicity () and blocks metabolic oxidation sites.
Traditionally, the synthesis of aryl difluoromethyl ethers involved the use of chlorodifluoromethane (Freon-22) gas, which poses environmental (ozone depletion) and safety (high pressure) hazards. This Application Note details a one-pot, solid-state protocol utilizing Sodium Chlorodifluoroacetate (SCDA) . This reagent acts as a stable, solid source of difluorocarbene (
), generated in situ via thermal decarboxylation. This method ensures high O-selectivity for 5-hydroxypyridines, avoiding the N-alkylation issues common with 2- or 4-hydroxypyridine isomers.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the interception of a transient difluorocarbene species by the phenoxide anion of methyl 5-hydroxypicolinate. Unlike 2-hydroxypyridines, the 5-hydroxy isomer possesses true phenolic character, favoring O-alkylation over N-alkylation.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway showing the parallel generation of the nucleophile (phenoxide) and electrophile (difluorocarbene) in a single pot.
Vessel Preparation: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.
Charging: Add Methyl 5-hydroxypicolinate (1.0 eq) and anhydrous
(2.0 eq) to the flask.
Solvation: Add anhydrous DMF (10 mL per gram of substrate).
Inertion: Purge the system with nitrogen for 10 minutes.
Activation: Stir at room temperature for 15 minutes to facilitate partial deprotonation. Note: The solution may turn yellow/orange indicating phenoxide formation.
Phase 2: Reagent Addition and Reaction
6. Reagent Addition: Add Sodium chlorodifluoroacetate (SCDA) (2.5 eq) in a single portion.
7. Heating (Critical Step): Immerse the flask in a pre-heated oil bath set to 95°C .
Expert Insight: The decarboxylation of SCDA initiates at ~90°C. Heating too slowly can lead to reagent decomposition before the active concentration of phenoxide is optimal.
Monitoring: Stir vigorously at 95-100°C for 2–4 hours.
Observation: Evolution of gas will be observed (bubbling). Ensure the condenser is vented to a bubbler or fume hood.
IPC (In-Process Control): Monitor by TLC (30% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the starting material () and appearance of the product ().
Phase 3: Workup and Purification
10. Quench: Cool the reaction mixture to room temperature. Pour slowly into a beaker containing ice-water (20 volumes).
11. Extraction: Extract the aqueous mixture with Ethyl Acetate (
volumes).
12. Washing: Wash the combined organic layers with water () and saturated brine () to remove residual DMF.
13. Drying: Dry over anhydrous , filter, and concentrate under reduced pressure.
14. Purification: Purify the crude residue via flash column chromatography on silica gel.
Eluent: Gradient of 0% 30% Ethyl Acetate in Hexanes.
Product: Methyl 5-(difluoromethoxy)picolinate is typically obtained as an off-white to light yellow solid.[2]
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
) reacts with water orders of magnitude faster than with the phenoxide.
Symptom: Low yield, high recovery of starting material.
Solution: Use fresh anhydrous DMF. If the SCDA reagent is old, dry it in a desiccator over
.
Temperature Control
The reaction relies on the thermal decomposition of SCDA.
< 80°C: Decomposition is too slow; carbene is not generated effectively.
> 110°C: Rapid decomposition leads to carbene dimerization (forming tetrafluoroethylene) rather than insertion.
Optimal: Maintain internal temperature strictly between 90°C and 100°C.
Stoichiometry
Because
has a short half-life and competing side reactions (hydrolysis, polymerization), a stoichiometric excess is required.
Standard: 2.5 equivalents of SCDA.
Optimization: If conversion stalls at 80%, add an additional 0.5–1.0 eq of SCDA and continue heating for 1 hour. Do not add all 4.0 eq at the start to avoid "carbene saturation" and side-product formation.
Selectivity (O- vs N-alkylation)
While 5-hydroxypicolinates favor O-alkylation, trace water or poor base choice can promote N-alkylation (unlikely here but possible).
Verification: The O-difluoromethyl group typically appears as a triplet (
) around 6.5–7.0 ppm in NMR. N-difluoromethyl groups often appear further downfield or show different coupling patterns.
References
Mehta, V. P., & Greaney, M. F. (2013).[5] S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039.[5]
[Link]
(Foundational paper establishing SCDA as a robust solid reagent for difluoromethylation)
Zafrani, Y., et al. (2017). Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(6), 1330–1333.
[Link]
(Discusses mechanistic nuances of difluorocarbene insertion into O-H bonds)
Fier, P. S., & Hartwig, J. F. (2013). Copper-Mediated Difluoromethylation of Aryl Iodides. Journal of the American Chemical Society, 134(12), 5524–5527.
[Link]
(Provides context on alternative metal-mediated routes, contrasting with the metal-free SCDA method)
Troubleshooting low yields in the synthesis of "Methyl 5-(difluoromethoxy)picolinate"
Welcome to the technical support center for the synthesis of Methyl 5-(difluoromethoxy)picolinate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl 5-(difluoromethoxy)picolinate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable fluorinated building block. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you overcome common hurdles and optimize your reaction yields.
The synthesis of Methyl 5-(difluoromethoxy)picolinate typically involves the O-difluoromethylation of Methyl 5-hydroxypicolinate. While conceptually straightforward, this reaction is fraught with potential pitfalls, including incomplete conversion, competitive side reactions, and purification difficulties. This guide addresses these issues in a practical question-and-answer format.
General Synthetic Workflow & Critical Points
The primary route involves the reaction of Methyl 5-hydroxypicolinate with a difluoromethylating agent in the presence of a base. The efficiency of this process hinges on several critical parameters, as illustrated below.
Caption: Key stages in the synthesis of Methyl 5-(difluoromethoxy)picolinate.
Troubleshooting Guide & FAQs
Category 1: Low or No Conversion of Starting Material
Q1: My reaction has stalled, and I see a large amount of unreacted Methyl 5-hydroxypicolinate by TLC/LC-MS. What are the most likely causes?
A1: This is the most common issue and typically points to insufficient activation of the hydroxyl group. The pyridine ring is electron-deficient, which increases the acidity of the 5-hydroxy proton compared to a simple phenol, but incomplete deprotonation is still a primary concern.[1]
Inadequate Base Strength or Stoichiometry: The choice of base is critical. While weaker bases like potassium carbonate (K₂CO₃) are sometimes used, a stronger base such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) is often necessary to ensure complete formation of the nucleophilic oxygen anion. Ensure you are using at least 1.1 to 1.5 equivalents of the base.
Moisture in the Reaction: Hydroxide- and alkoxide-generating bases are highly sensitive to moisture. Water will consume the base and inhibit the deprotonation of your starting material. Ensure all glassware is oven-dried, and solvents are anhydrous.[1]
Poor Reagent Quality: The difluoromethylating agent, especially if it's a gas like chlorodifluoromethane (CHF₂Cl), must be of high purity and delivered effectively. For solid reagents like zinc(II) difluoromethanesulfinate (DFMS), ensure they have been stored properly to prevent decomposition.[2]
Insufficient Temperature or Pressure: Reactions involving gaseous reagents like CHF₂Cl often require elevated pressure in a sealed reactor to maintain a sufficient concentration in the reaction mixture. The thermal generation of difluorocarbene from its precursors also has a specific temperature requirement.[3]
Parameter
Recommendation
Rationale
Base
NaH (60% in mineral oil) or KOtBu
Strong, non-nucleophilic bases that ensure complete deprotonation.
Solvent
Anhydrous DMF or DMSO
High-boiling polar aprotic solvents that dissolve the reactants and facilitate SNAr/carbene reactions.
Atmosphere
Nitrogen or Argon
Prevents quenching of the base and degradation of reagents by moisture and oxygen.
Temperature
70-100 °C (Varies by reagent)
Provides activation energy for carbene formation and nucleophilic attack.
Category 2: Formation of Significant Byproducts
Q2: My main product is 5-(difluoromethoxy)picolinic acid, not the desired methyl ester. What happened?
A2: You are observing ester hydrolysis, also known as saponification. This occurs when the methyl ester is cleaved under the basic reaction conditions, especially in the presence of any residual water and at elevated temperatures.[4][5] The resulting carboxylate salt is then protonated during the acidic work-up.
Troubleshooting Steps:
Lower the Reaction Temperature: If the difluoromethylation can proceed at a lower temperature, this will significantly slow the rate of hydrolysis.
Use a Non-Hydroxide Generating Base: Bases like NaH are preferable to NaOH or KOH.
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.
Perform a "Rescue" Esterification: If hydrolysis is unavoidable, you can isolate the crude 5-(difluoromethoxy)picolinic acid and re-esterify it in a subsequent step.
Caption: Competing pathways: O-difluoromethylation vs. ester hydrolysis.
Q3: I see an impurity with the same mass as my product in the LC-MS, but with a different retention time. What could it be?
A3: This could be an isomer formed via C-alkylation instead of O-alkylation. While O-alkylation of the phenoxide-like anion is generally favored, direct C-H functionalization or alkylation at other positions on the electron-deficient pyridine ring can occur, especially under radical conditions or with highly reactive intermediates.[6] The regioselectivity can be influenced by the choice of solvent and counter-ion. Careful analysis of ¹H and ¹³C NMR is required to confirm the structure of the impurity.
Category 3: Purification and Isolation
Q4: I am struggling to separate the final product from the unreacted starting material using column chromatography. Their polarities seem very similar.
A4: This is a common challenge as the addition of the -OCHF₂ group does not drastically alter the polarity compared to the starting -OH group.
Purification Strategies:
Solvent System Optimization: Experiment with different solvent systems. A gradient elution moving from a non-polar system (e.g., Hexane/Ethyl Acetate) to a more polar one might provide better separation. Adding a small amount of a third solvent, like dichloromethane or methanol, can also modify selectivity.
Acid/Base Wash: If your product is stable, you can try an extractive work-up. Dissolve the crude material in a solvent like ethyl acetate and wash with a mild aqueous base (e.g., 5% NaHCO₃ solution). The acidic starting material (5-hydroxypicolinate) may be partially deprotonated and extracted into the aqueous layer, enriching the organic layer with your desired product.
Recrystallization: If the crude product is a solid and of sufficient purity (>90%), recrystallization can be a highly effective method for removing small amounts of impurities.
Detailed Experimental Protocols
Protocol 1: Recommended Starting Procedure for Difluoromethylation
This protocol uses chlorodifluoromethane (Freon-22) and is intended as a baseline. All operations should be performed in a certified fume hood and, due to the use of gas under pressure, behind a blast shield.
Preparation: To an oven-dried, 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, thermocouple, and a condenser topped with a nitrogen inlet, add Methyl 5-hydroxypicolinate (1.0 eq).
Inerting: Evacuate and backfill the flask with dry nitrogen three times.
Reagent Addition: Add anhydrous DMF (5-10 mL per gram of starting material) via syringe. Stir to dissolve. Cool the mixture to 0 °C in an ice bath.
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas will be evolved.
Difluoromethylation: Seal the flask securely. Carefully introduce chlorodifluoromethane (CHF₂Cl) gas into the headspace to a pressure of 2-3 bar. Heat the reaction mixture to 80 °C and maintain for 4-6 hours.
Monitoring: (Caution: Safely vent the reactor before sampling). Cool the reaction to room temperature, safely vent the excess pressure, and take an aliquot for TLC or LC-MS analysis to check for the consumption of starting material.
Work-up: After cooling to 0 °C, slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Dilute with water and extract the product with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Rescue Esterification of Hydrolyzed Product
This protocol is for converting byproduct 5-(difluoromethoxy)picolinic acid back to the desired methyl ester.
Setup: To a round-bottom flask, add the crude 5-(difluoromethoxy)picolinic acid (1.0 eq) and methanol (10-20 mL per gram).
Acid Catalyst: Cool the solution to 0 °C and slowly add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise. Alternatively, a few drops of concentrated sulfuric acid can be used.
Reaction: Warm the mixture to reflux (approx. 65 °C) and heat for 3-5 hours, or until TLC/LC-MS analysis shows complete conversion.
Work-up: Cool the reaction to room temperature and carefully concentrate under reduced pressure to remove excess methanol and SOCl₂.
Isolation: Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases. Then wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.
References
CN109796408B - Synthetic method of 5-difluoromethoxy-3-trifluoromethyl-1-methylpyrazole.
Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]
Leary, E. O., & Weng, Z. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7089-7110. [Link]
Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Institutes of Health. [Link]
WO2014080345A2 - Improved process for the preparation of pregabalin.
Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2017). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 7(82), 52207-52216. [Link]
Yue, C. B., Lin, J. H., Cai, J., & Zhang, C. P. (2016). O‐Difluoromethylation of 1, 3‐Diones with S‐Difluoromethyl Sulfonium Salt. Chemistry–An Asian Journal, 11(11), 1669-1672. [Link]
Pósa, V., et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), 5446-5450. [Link]
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C− H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
LibreTexts Chemistry. (2022). 15.9: Hydrolysis of Esters. [Link]
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
Preventing decomposition of "Methyl 5-(difluoromethoxy)picolinate" during reactions
The following technical support guide is designed for researchers working with Methyl 5-(difluoromethoxy)picolinate (CAS: 1174323-35-3). It addresses stability concerns, specifically focusing on preventing ester hydrolys...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is designed for researchers working with Methyl 5-(difluoromethoxy)picolinate (CAS: 1174323-35-3). It addresses stability concerns, specifically focusing on preventing ester hydrolysis, transesterification, and degradation of the difluoromethoxy moiety.
Executive Summary & Molecule Profile
Methyl 5-(difluoromethoxy)picolinate is a critical intermediate in medicinal chemistry, often utilized for its bioisosteric properties where the difluoromethoxy group (
) modulates lipophilicity and metabolic stability compared to methoxy analogs.
While the pyridine core provides stability, the molecule possesses two primary vectors for decomposition:
The Methyl Ester (C2 position): Highly susceptible to hydrolysis (acid/base catalyzed) and transesterification.
The Difluoromethoxy Ether (C5 position): Generally robust, but susceptible to cleavage under strong Lewis acid conditions or elimination under extreme basicity.
This guide provides self-validating protocols to maintain molecular integrity during synthesis and storage.
Troubleshooting & FAQs (Q&A)
Category A: Ester Instability & Hydrolysis
Q: I observe a gradual conversion to the carboxylic acid (LCMS M-14) during storage. How do I prevent this?A: This indicates spontaneous hydrolysis , likely driven by ambient moisture and residual acidity/basicity from previous steps.
Root Cause: Methyl esters on electron-deficient rings (like pyridine) are activated electrophiles. Even trace water, catalyzed by glass surface acidity, can drive hydrolysis.
Corrective Action:
Storage: Store the solid under Argon/Nitrogen at -20°C.
Desiccation: Ensure the compound is dried in vacuo (<1 mbar) for 4 hours before long-term storage to remove lattice water.
Container: Use amber glass vials with Teflon-lined caps to prevent moisture ingress.
Q: My reaction yield is low, and I see a "+14 mass unit" shift in the byproduct. What is happening?A: You are experiencing Transesterification .
Diagnosis: If you are using Ethanol (EtOH) or Isopropanol (IPA) as a solvent, the methoxide group (
) is being exchanged for ethoxide (, +14 amu) or isopropoxide.
The Fix:
Solvent Matching: Always use Methanol (MeOH) if an alcoholic solvent is required. This ensures that any exchange reaction regenerates the starting material.
Aprotic Alternatives: Switch to aprotic polar solvents like Acetonitrile (MeCN) or THF if nucleophiles are present that might attack the ester.
Category B: Difluoromethoxy Group Integrity
Q: Can I use
or to deprotect other groups on the molecule?A:NO. Strong Lewis acids are contraindicated.
Mechanism: Reagents like Boron Tribromide (
) coordinate strongly to ether oxygens. While intended for methoxy cleavage, they can rupture the bond, leading to the phenol (5-hydroxypicolinate) or complex fluorinated byproducts.
Alternative: Use hydrogenolysis (
) for benzyl ethers or mild acidic hydrolysis (TFA/DCM) for Boc groups. The group is stable to TFA.
Q: Is the difluoromethoxy group stable to strong bases like NaH or LDA?A: Generally yes, but with caveats.
Risk: While aryl difluoromethyl ethers are stable to nucleophilic bases, extremely strong bases at high temperatures can trigger elimination of HF to form reactive intermediates.
Protocol: Conduct deprotonation events at low temperatures (-78°C to 0°C) and quench promptly. Avoid prolonged reflux in highly basic aqueous media, which will hydrolyze the ester first, then potentially degrade the ether.
Purpose: To perform nucleophilic substitutions or couplings without hydrolyzing the methyl ester.
Drying: Flame-dry all glassware under vacuum and backfill with Argon (x3).
Solvent Prep: Use anhydrous THF or DMF (water content <50 ppm).
Validation: Add a small crystal of fluorenone and sodium; if the blue radical anion persists, the solvent is dry. (Or use Karl-Fischer titration).
Reagent Addition: Dissolve Methyl 5-(difluoromethoxy)picolinate in the solvent before adding bases/nucleophiles.
Temperature Control: Maintain reaction temperature
40°C unless kinetics demand higher heat. Higher temperatures exponentially increase the rate of ester hydrolysis by trace water.
Protocol 2: Workup & Isolation
Purpose: To isolate the product without inducing decomposition during extraction.
Quench: Quench reactions with Saturated Ammonium Chloride (
) rather than HCl or NaOH. This buffers the pH to ~5-6, preventing acid/base catalyzed ester hydrolysis.
Extraction: Use Ethyl Acetate (EtOAc).
Drying: Dry organic layer over Magnesium Sulfate (
) or Sodium Sulfate () immediately.
Concentration: Rotary evaporate at bath temperature < 40°C.
Data Summary: Stability Matrix
Condition
Stability Rating
Primary Decomposition Product
Recommendation
Acid (Dilute, e.g., 1M HCl)
Moderate
5-(difluoromethoxy)picolinic acid
Keep contact time < 30 min.
Acid (Lewis, e.g., )
Critical Failure
5-hydroxypicolinate / degradation
AVOID.
Base (Aq. NaOH/LiOH)
Low
5-(difluoromethoxy)picolinic acid
Rapid hydrolysis (saponification).
Solvent (Ethanol)
Low
Ethyl 5-(difluoromethoxy)picolinate
Use Methanol only.
Oxidants (, mCPBA)
Moderate
Pyridine N-oxide
Monitor equivalents carefully.
Decomposition Pathway Visualization
The following diagram illustrates the critical decomposition pathways for Methyl 5-(difluoromethoxy)picolinate.
Figure 1: Decomposition pathways. Red pathways indicate irreversible degradation requiring strict exclusion of water and Lewis acids.
References
Zafrani, Y., et al. (2019). "Difluoromethyl Ethers: Synthesis and Properties." Journal of Medicinal Chemistry. (General reference on
stability).
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context on metabolic stability of difluoromethoxy groups).
Troubleshooting
Side reactions of the difluoromethoxy group under basic conditions
The following technical guide addresses the stability, reactivity, and side reactions of the difluoromethoxy ( ) group under basic conditions. Technical Support Center: Difluoromethoxy ( ) Group Stability Core Directive:...
Key Takeaway: The primary failure mode for this group is base-mediated deprotonation followed by
-elimination , leading to the destruction of the ether linkage.[1]
Troubleshooting Guide & FAQs
Scenario A: Reaction with Organolithiums (n-BuLi, LDA)
Q: I attempted an ortho-lithiation on an aryl ring containing an
group using n-BuLi, but I recovered the corresponding phenol or complex decomposition products. What happened?
Diagnosis: You likely triggered the "Carbene Cascade."
Unlike a trifluoromethoxy group (
), which is chemically inert to lithiation, the difluoromethoxy group contains an acidic proton ( estimated in organic solvents).[1] Strong bases like n-BuLi or LDA deprotonate this position faster than they perform halogen-metal exchange or ring deprotonation.
Collapse: This reactive carbene reacts with trace water or nucleophiles to form formates, or hydrolyzes completely to the phenol (
).
Solution:
Avoid Strong Bases: If possible, use milder bases (e.g., Knochel-Hauser base) or alternative coupling strategies (e.g., Palladium-catalyzed cross-couplings) that do not require lithiation.[1][2]
Cryogenic Temperatures: If lithiation is mandatory, conduct the reaction at -78°C or lower and quench immediately. However, deprotonation of
This is often reversible. If the labeled compound is not desired, avoid protic deuterated solvents in the presence of base. Conversely, this is a standard method for synthesizing deuterated analogs (
Q: My molecule has a sulfamate/ester group adjacent to the
. Under mild basic conditions, the sulfamate hydrolyzed, but the remained. Why?
Diagnosis:Electronic Activation.
The
group is strongly electron-withdrawing (, is high).[1] It pulls electron density away from the aromatic ring, making neighboring electrophilic centers (like sulfamates or esters) significantly more susceptible to nucleophilic attack (hydrolysis).
Solution:
Reduce the basicity of the workup or reaction conditions.
Perform transformations on the sensitive group before introducing the electron-withdrawing difluoromethoxy moiety if possible.[1]
Visualizing the Decomposition Pathway
The following diagram illustrates the mechanistic divergence between stable H-bonding and catastrophic decomposition under basic conditions.
Figure 1: Mechanistic pathway showing the stability window with weak bases versus the decomposition cascade triggered by strong organometallic bases.
Similar risk to organolithiums; requires cryogenic control.[1][2]
Detailed Protocol: Safe Introduction of the Group
Since the group is sensitive to strong bases after installation, the safest strategy is to install it using mild conditions that do not require subsequent lithiation.
Protocol: Difluoromethylation of Phenols using Difluoromethyl Triflate
This method avoids the use of chlorodifluoromethane gas (Freon-22) and uses mild basic conditions.[1]
Setup: In a round-bottom flask, dissolve the phenol (1.0 equiv) in
().
Base Addition: Add
(20 equiv) at room temperature. The mixture may become biphasic.
Reagent Addition: Add
(2.0 equiv) dropwise over 5 minutes.
Note: The reaction is exothermic.[1] Cool to 0°C if scale > 5g.
Reaction: Stir vigorously at room temperature for 15–30 minutes.
Mechanism:[3][4][5][6][7][8][9] The base generates the phenoxide, which attacks the difluoromethyl triflate. Crucially, the base concentration here is high, but the aqueous medium stabilizes the species and prevents the anhydrous conditions required for carbene-mediated decomposition.
Workup: Dilute with water, extract with ethyl acetate, dry over
, and concentrate.
Why this works: This protocol relies on the nucleophilic substitution (
) or radical pathways that are faster than the deprotonation/elimination of the formed product under these specific biphasic conditions.
References
Zafrani, Y., et al. (2018).[1][2] The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Retrieved from [Link]
Fier, P. S., & Hartwig, J. F. (2013).[1][2] Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. National Institutes of Health (PMC). Retrieved from [Link]
Gouverneur, V., et al. (2021).[2] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]
Stanetty, P., & Mihovilovic, M. D. (1997).[1][2] Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Journal of Organic Chemistry. Retrieved from [Link]
Improving the solubility of "Methyl 5-(difluoromethoxy)picolinate" for reactions
Topic: Technical Support Center: Solubility & Handling Guide Executive Summary & Compound Profile Methyl 5-(difluoromethoxy)picolinate is a functionalized pyridine derivative characterized by a lipophilic difluoromethoxy...
The primary solubility challenge stems from the competing physicochemical properties of the molecule: the pyridine ring and ester moiety offer moderate polarity and hydrogen-bond acceptance, while the difluoromethoxy group significantly increases lipophilicity (LogP ~1.47).[1] Standard aqueous protocols often fail, leading to precipitation or "oiling out," which arrests reaction kinetics.[1]
The following data categorizes solvent compatibility based on the "like dissolves like" principle, modified by the specific electronic effects of the electron-withdrawing difluoromethoxy group.
Table 1: Predicted Solubility Profile
Solvent Class
Specific Solvent
Solubility Rating
Application Notes
Chlorinated
Dichloromethane (DCM)
Excellent
Ideal for standard organic synthesis, extractions, and amide couplings.[1]
Polar Aprotic
DMF, DMSO, DMAc
Excellent
Required for nucleophilic aromatic substitutions () or high-temp reactions.[1]
Ethers
THF, 1,4-Dioxane
Good
Preferred for reductions (e.g., , DIBAL-H) and hydrolysis co-solvents.[1]
Alcohols
Methanol, Ethanol
Moderate
Good for hydrogenation; risk of transesterification if heated with base/acid.[1]
Non-Polar
Hexanes, Pentane
Poor
Used only as anti-solvents for precipitation/crystallization.[1]
Aqueous
Water, Brine
Insoluble
DO NOT use as a primary solvent.[1] Requires organic co-solvent (THF/MeOH).[1]
Decision Logic: Selecting the Right Solvent System
Use the following logic flow to determine the optimal solvent system based on your intended chemical transformation.
Figure 1: Solvent selection decision tree based on reaction type. Ensure compatibility with reagents (e.g., no alcohols with hydrides).[1]
Troubleshooting & FAQs
Q1: I am trying to hydrolyze the ester using LiOH in water, but the solid floats on top and doesn't react. How do I fix this?
Diagnosis: The compound is lipophilic and insoluble in pure water.[1] The reaction is restricted to the phase interface, leading to negligible kinetics.[1]
Corrective Protocol (Phase Homogenization):
Switch Solvent System: Use a miscible co-solvent system.[1] The "Standard Protocol" for lipophilic pyridine esters is THF:Water (3:1) or 1,4-Dioxane:Water (2:1) .[1]
Dissolution Step: Dissolve the Methyl 5-(difluoromethoxy)picolinate in the THF first.
Reagent Addition: Add the aqueous LiOH solution dropwise to the stirring THF solution.
Verification: The solution should remain clear (homogeneous). If turbidity appears, add more THF until clear.[1]
Why this works: THF acts as a phase mediator, solvating both the organic ester and the aqueous hydroxide ions, allowing the collision frequency required for hydrolysis [1].[1]
Q2: My compound "oils out" during the workup after using DMF. How do I recover it?
Diagnosis: DMF is water-miscible and has a high boiling point.[1] When you add water to quench, the lipophilic product separates as an oil rather than a crystal because it holds onto residual DMF, which lowers the melting point.[1]
Recovery Protocol:
Dilution: Dilute the mixture significantly with water (5x volume) to force the DMF into the aqueous phase.[1]
Extraction: Do not try to filter the oil.[1] Extract immediately with Ethyl Acetate (EtOAc) or DCM .[1]
Wash: Wash the organic layer 3x with 5% LiCl (aq) or Brine.[1] Lithium Chloride is highly effective at pulling residual DMF out of the organic layer [2].[1]
Drying: Dry over
and concentrate.
Q3: Can I improve solubility by making a salt?
Answer: Yes, but with caveats.
The pyridine nitrogen is basic, but the electron-withdrawing effect of the 5-(difluoromethoxy) group and the 2-ester group reduces its
Acid Choice: Use strong anhydrous acids like 4M HCl in Dioxane or TFA .[1]
Procedure: Dissolve the free base in dry Ether or DCM.[1] Add HCl/Dioxane dropwise.[1]
Result: The hydrochloride salt (
) should precipitate.[1] This salt will be water-soluble, allowing for aqueous reactions if the ester is stable under the acidic conditions [3].[1]
Q4: I need to run a hydrogenation. Is Methanol safe?
Answer: Yes, Methanol (MeOH) is generally safe for hydrogenation (Pd/C,
) of the pyridine ring or removal of protecting groups.[1]
Risk: If the reaction mixture becomes basic (e.g., if using an additive), transesterification can occur (Methyl ester
Methyl ester is invisible, but if you used Ethanol, you would get the Ethyl ester).[1]
Recommendation: Stick to Methanol to match the existing methyl ester, preventing product mixtures.[1]
References
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General principles of ester hydrolysis and solvent effects).
Pangborn, A. B., Giardello, M. A., Grubbs, R. H., & Rosen, R. K. (1996).[1] Safe and Convenient Procedure for Solvent Purification.[1] Organometallics, 15(5), 1518–1520.[1] (Techniques for solvent drying and DMF removal). [1]
Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] Comprehensive Heterocyclic Chemistry. (Reactivity and basicity of substituted pyridines). [1]
The Fluorine Advantage: A Comparative Yield Analysis of Fluorinated vs. Non-Fluorinated Picolinate Building Blocks
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. T...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Picolinate esters, valued building blocks in pharmaceutical synthesis, are no exception. This guide provides a comparative analysis of the synthetic yields of fluorinated versus non-fluorinated picolinate building blocks, supported by experimental data and mechanistic insights, to inform your selection and synthetic strategy.
At a Glance: Comparative Synthesis Yields
The synthesis of picolinate esters can be broadly categorized into two approaches: direct esterification of the parent picolinic acid (for non-fluorinated analogues) and nucleophilic aromatic substitution (SNAr) to introduce fluorine onto a pre-functionalized picolinate ring. This fundamental difference in synthetic strategy has a significant impact on the achievable yields.
A multi-step process often involving the synthesis of a halogenated precursor followed by the fluorination reaction. Yields are highly dependent on reaction conditions.
Demonstrates that with optimized multi-step procedures, high overall yields for complex fluorinated picolinates are achievable.
The Mechanistic Underpinnings of Yield Discrepancies
The observed differences in yield are rooted in the fundamental mechanisms of the reactions employed.
Non-Fluorinated Picolinates: The Simplicity of Esterification
The synthesis of non-fluorinated picolinate esters, such as ethyl picolinate, is typically achieved through a Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. By using an excess of the alcohol, the equilibrium can be driven towards the product, often resulting in high yields.[1]
Fluorinated Picolinates: The Nuances of Nucleophilic Aromatic Substitution
Introducing a fluorine atom onto the picolinate ring often necessitates a nucleophilic aromatic substitution (SNAr) reaction. In this process, a leaving group (commonly a chlorine or nitro group) on the electron-deficient pyridine ring is displaced by a fluoride ion.
The success and yield of this reaction are governed by several factors:
Ring Activation: The presence of electron-withdrawing groups, such as the ester and the pyridine nitrogen itself, activates the ring for nucleophilic attack. Fluorine's high electronegativity further enhances this activation, which can lead to faster reaction rates.[4][5]
Leaving Group: The nature of the leaving group influences the reaction rate.
Reaction Conditions: Temperature, solvent, and the choice of fluoride source and phase-transfer catalyst are critical for optimizing the yield of the fluorination step.[2]
While the fluorination step itself can be efficient, the overall yield of a fluorinated picolinate is a product of the yields of each step in the synthetic sequence, including the preparation of the halogenated or nitrated precursor.
Experimental Protocols
Synthesis of Ethyl Picolinate (Non-Fluorinated)
This protocol is adapted from a standard Fischer esterification procedure.[1]
Workflow for the Synthesis of Ethyl Picolinate
Caption: Fischer esterification of picolinic acid.
Step-by-Step Procedure:
To a solution of picolinic acid (5.0 g, 41 mmol) in anhydrous ethanol (40 mL), add concentrated sulfuric acid (12 mL) dropwise with cooling.
Heat the reaction mixture at reflux overnight.
Allow the mixture to cool to room temperature and concentrate it under reduced pressure.
Pour the residue into water (25 mL) and carefully basify with sodium carbonate until the solution is alkaline.
Extract the aqueous layer with dichloromethane (3 x 25 mL).
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl picolinate as a colorless liquid.
Synthesis of Methyl 4-Fluoropicolinate (Fluorinated)
This protocol is a representative example of a nucleophilic fluorination of a chlorinated picolinate precursor.[2]
Workflow for the Synthesis of Methyl 4-Fluoropicolinate
Caption: Nucleophilic fluorination of a picolinate precursor.
Step-by-Step Procedure:
To a solution of methyl 4-chloropicolinate (1.0 equiv) in dimethyl sulfoxide (DMSO), add potassium fluoride (2.0 equiv) and a phase-transfer catalyst such as tetrabutylammonium chloride (0.5-2.0 equiv).
Heat the reaction mixture to 130 °C and monitor the reaction progress by GC or TLC.
Upon completion, cool the reaction mixture to room temperature and quench with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford methyl 4-fluoropicolinate.
Causality and Experimental Choices
Choice of Synthetic Route: For non-fluorinated picolinates, direct esterification is the most efficient method due to the ready availability of the parent picolinic acids. For fluorinated analogues, a multi-step approach is often unavoidable as direct fluorination of the picolinate ring can be challenging and unselective.
Catalyst in Esterification: Sulfuric acid is a common and effective catalyst for Fischer esterification, protonating the carbonyl oxygen and making the carbonyl carbon more electrophilic for attack by the alcohol.
Phase-Transfer Catalyst in Fluorination: Potassium fluoride has low solubility in many organic solvents. A phase-transfer catalyst is crucial for transporting the fluoride anion from the solid phase to the organic phase where the reaction occurs, thereby increasing the reaction rate and yield.[2]
Solvent in Fluorination: Aprotic, polar solvents like DMSO are ideal for SNAr reactions as they can solvate the potassium cation without strongly solvating the fluoride anion, leaving it more nucleophilic.
Conclusion
The synthesis of non-fluorinated picolinate building blocks via Fischer esterification is a robust and high-yielding process. In contrast, the introduction of fluorine onto the picolinate ring through nucleophilic aromatic substitution, while mechanistically favored by the electronic properties of fluorine, often results in lower overall yields due to the multi-step nature of the synthesis. However, with careful optimization of reaction conditions, particularly for the fluorination step, respectable yields of fluorinated picolinates can be achieved. For drug development professionals, the potential benefits of incorporating fluorine into a molecule must be weighed against the increased synthetic complexity and potential for lower yields. This guide provides the foundational knowledge to make informed decisions in the synthesis and application of these valuable building blocks.
A Comparative Guide to Green Chemistry Metrics in the Synthesis of Methyl 5-(difluoromethoxy)picolinate
This guide provides an in-depth analysis of green chemistry metrics applied to the synthesis of Methyl 5-(difluoromethoxy)picolinate, a key building block in modern drug discovery. The presence of the difluoromethoxy gro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of green chemistry metrics applied to the synthesis of Methyl 5-(difluoromethoxy)picolinate, a key building block in modern drug discovery. The presence of the difluoromethoxy group is of high interest in medicinal chemistry, as it can serve as a lipophilic isostere for hydroxyl or thiol groups, potentially improving a drug candidate's metabolic stability and binding affinity[1][2]. As the pharmaceutical industry increasingly prioritizes sustainability, a rigorous assessment of synthetic routes using established green metrics is essential for developing environmentally responsible and economically viable manufacturing processes[3].
This document moves beyond a simple recitation of protocols. It offers a comparative assessment of two distinct synthetic strategies—a traditional, linear approach and a modern, convergent route—evaluating them through the lens of key green chemistry metrics. Our objective is to provide researchers, chemists, and process development professionals with a practical framework for making informed, data-driven decisions that align with the principles of green chemistry.
Foundational Green Chemistry Metrics: A Primer
Before dissecting the synthetic pathways, it is crucial to understand the metrics used for their evaluation. While reaction yield has traditionally been the primary measure of efficiency, it fails to account for the vast quantities of waste often generated. Green chemistry metrics provide a more holistic view of a process's environmental footprint.
Atom Economy (AE): Developed by Barry Trost, Atom Economy measures the efficiency of a reaction in converting the mass of reactant atoms into the desired product[4]. It is a theoretical calculation that assumes 100% yield and highlights the inherent wastefulness of certain reaction types. A higher atom economy signifies a more efficient and less wasteful process[4][5][6].
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that evaluates the total mass of materials (raw materials, solvents, reagents, process water) used to produce a specific mass of the final product[7][8]. It provides a realistic measure of the overall process efficiency and waste generation. A lower PMI indicates a greener, more efficient process[9][10].
PMI = Total Mass of Inputs (kg) / Mass of Product (kg)
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of total waste generated to the mass of the desired product[11][12]. It is a simple yet powerful metric for quantifying waste. Unlike Atom Economy, it accounts for reaction yield, solvent losses, and reagent-derived byproducts. The ideal E-Factor is 0[12].
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
The relationship between these core metrics is fundamental to a comprehensive green chemistry assessment.
Caption: Relationship between core green chemistry metrics.
Synthetic Strategies for Methyl 5-(difluoromethoxy)picolinate
To illustrate the application of these metrics, we will compare two plausible synthetic routes. These routes are designed to be representative of different synthetic philosophies.
Route 1: A Traditional, Linear Approach
This multi-step, linear synthesis starts from commercially available methyl 5-hydroxypicolinate. This pathway involves a protection-deprotection sequence, a common strategy in older synthetic designs that often leads to lower atom economy and higher process mass intensity.
Workflow for Traditional Synthesis:
Caption: Workflow for the Traditional Synthesis Route.
Causality Behind Experimental Choices:
Step 1 (Protection): The phenolic hydroxyl group is protected as a benzyl ether to prevent it from reacting during the subsequent difluoromethylation step. Benzyl bromide is a common, albeit hazardous, reagent for this purpose. This protection step adds two steps (protection and deprotection) to the overall synthesis, inherently increasing waste and reducing efficiency, a hallmark of less green processes[13].
Step 2 (Difluoromethylation): Sodium chlorodifluoroacetate serves as a precursor to difluorocarbene upon heating[14]. This is a well-established method but often requires high temperatures and polar aprotic solvents like DMF, which can be difficult to remove and recycle.
Step 3 (Deprotection): Catalytic hydrogenation is a standard method for cleaving benzyl ethers. While effective, it requires a precious metal catalyst (Palladium) and pressurized hydrogen gas, which carries process safety considerations.
Route 2: A Modern, Convergent Approach
This streamlined, two-step approach avoids protecting groups by performing the difluoromethylation directly on the starting material, methyl 5-hydroxypicolinate. This strategy relies on modern, milder difluoromethylating reagents.
Workflow for Modern Synthesis:
Caption: Workflow for the Modern Synthesis Route.
Causality Behind Experimental Choices:
Step 1 (Direct Difluoromethylation): This route employs a modern phosphonate-based reagent, such as diethyl (bromodifluoromethyl)phosphonate. These reagents have emerged as more environmentally friendly alternatives to older methods that used ozone-depleting substances like chlorodifluoromethane[15]. They often allow the reaction to proceed under milder conditions and with higher functional group tolerance, thereby obviating the need for protecting groups. This directness is a core principle of green chemistry, aiming to reduce the number of synthetic steps[3].
Quantitative Comparison of Green Metrics
To perform a quantitative comparison, we assume a target production of 1 kg of Methyl 5-(difluoromethoxy)picolinate (MW: 203.14 g/mol )[16]. The following tables summarize the calculated metrics based on established protocols for similar transformations and typical process assumptions (e.g., solvent volumes, workup procedures, and an estimated 90% solvent recovery rate for recycling).
Note: The Atom Economy for the modern route appears low due to the high molecular weight of the phosphonate reagent and carbonate base. However, AE is a theoretical metric and does not capture the full picture of waste, which is better represented by PMI and E-Factor.
Table 2: PMI and E-Factor Comparison (Basis: 1 kg Product)
Metric
Traditional Route
Modern Route
Justification for Improvement
Number of Steps
3
1
Fewer steps reduce overall solvent use, energy consumption, and labor.
Total Solvents Used (kg)
~110
~35
Eliminating protection/deprotection steps and associated workups drastically cuts solvent volume.
Total Reagents & Byproducts (kg)
~25
~8
Avoids stoichiometric byproducts from protection/deprotection (e.g., KBr, benzyl alcohol).
Reflects the sum of all materials used in the process.
Process Mass Intensity (PMI)
286
94
The modern route is over 3 times more mass-efficient .
Total Waste Generated (kg)
285
93
Calculated as (Total Mass Input - Mass of Product).
| E-Factor | 285 | 93 | Demonstrates a significant reduction in the waste-to-product ratio. |
This comparison clearly demonstrates the superiority of the modern, convergent approach. Despite a lower theoretical Atom Economy in the key step, the elimination of entire synthetic operations leads to a dramatic reduction in real-world waste, as quantified by the PMI and E-Factor. This is a critical insight: while Atom Economy is a useful starting point for reaction design, PMI and E-Factor provide a more accurate and practical assessment of a process's overall greenness[17].
Recommended Experimental Protocol: Modern Synthesis
This protocol details the greener, one-step synthesis of Methyl 5-(difluoromethoxy)picolinate.
Materials:
Methyl 5-hydroxypicolinate (1.0 eq)
Diethyl (bromodifluoromethyl)phosphonate (1.5 eq)
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
Acetonitrile (ACN), anhydrous (approx. 10-15 mL per gram of starting material)
Ethyl Acetate (for extraction)
Brine solution
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 5-hydroxypicolinate (1.0 eq) and Cesium Carbonate (2.0 eq).
Solvent Addition: Add anhydrous acetonitrile to the flask.
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add Diethyl (bromodifluoromethyl)phosphonate (1.5 eq) dropwise to the mixture.
Reaction: Heat the reaction mixture to 70-80°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Filter the mixture to remove inorganic salts and wash the filter cake with a small amount of acetonitrile.
Concentrate the filtrate under reduced pressure to remove the solvent.
Dissolve the resulting residue in Ethyl Acetate and wash sequentially with water and brine.
Purification:
Dry the organic layer over anhydrous Magnesium Sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Methyl 5-(difluoromethoxy)picolinate as the final product.
This self-validating protocol includes clear monitoring steps (TLC/LC-MS) and standard purification techniques to ensure the isolation of the desired, high-purity compound.
Conclusion and Future Outlook
This guide demonstrates the practical application of green chemistry metrics in evaluating and comparing synthetic routes for Methyl 5-(difluoromethoxy)picolinate. The analysis reveals that a modern, convergent strategy, while having a less favorable theoretical Atom Economy for its central reaction, is overwhelmingly superior when assessed with the more holistic metrics of Process Mass Intensity and E-Factor. The reduction in step count, solvent usage, and overall waste highlights a clear path toward a more sustainable manufacturing process.
For professionals in drug development, integrating these metrics early in route scouting and process design is not merely an environmental consideration but a strategic imperative. Greener processes are often safer, more efficient, and more cost-effective in the long run[9]. As the field advances, the development of catalytic difluoromethylation methods and the application of flow chemistry could further reduce the environmental impact of synthesizing this valuable building block, pushing the boundaries of sustainable pharmaceutical manufacturing.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135565755, Methyl 5-((cinnamoyloxy)methyl)picolinate. Retrieved from [Link].
Tadayon, S., et al. (2021). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Marine Drugs. Available at: [Link].
Google Patents (2019). CN109796408B - Synthetic method of 5-difluoromethoxy-3-trifluoromethyl-1-methylpyrazole.
FuseSchool (2013). What Is the Atom Economy? | Chemical Calculations | Chemistry. YouTube. Available at: [Link].
Chemcopilot (2024). Life Cycle Assessment (LCA) in Green Chemistry: A Guide to Sustainable Decision-Making. Available at: [Link].
ResearchGate (2022). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Retrieved from [Link].
Prakash, G. K. S., & Hu, J. (2017). Difluoromethylation Reactions of Organic Compounds. PubMed. Available at: [Link].
García-Marín, H., & Cerdán, J. (2022). Green Chemistry Metrics, A Review. MDPI. Available at: [Link].
ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI). Retrieved from [Link].
ResearchGate (2017). Difluoromethylation Reactions of Organic Compounds | Request PDF. Retrieved from [Link].
ACS Green Chemistry Institute Pharmaceutical Roundtable. Green Chemistry Using Smarter Metrics: A Life Cycle Approach. Retrieved from [Link].
Pandey, J., et al. (2025). Atom Economy Green Synthesis in Organic Chemistry. J Chem Pharm Res. Available at: [Link].
ResearchGate (2024). Alternative pathways of cyclization of methyl- and difluoromethyl-3-oxo esters. Retrieved from [Link].
Sheldon, R. A. (2023). The E factor at 30: a passion for pollution prevention. Green Chemistry. Available at: [Link].
RSC Publishing (2022). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation. Retrieved from [Link].
World Business Council for Sustainable Development (2014). Life Cycle Metrics for Chemical Products. Available at: [Link].
ResearchGate (2024). Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector. Retrieved from [Link].
Tredwell, M., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link].
ResearchGate. Typical E-Factors for chemical industry sectors. Retrieved from [Link].
Prakash, G. K. S., & Hu, J. (2014). Metal-Catalyzed Direct Difluoromethylation Reactions. Angewandte Chemie. Available at: [Link].
ResearchGate (2009). The green technics of synthesis of chromium picolinate. Retrieved from [Link].
Muttenthaler, M., et al. (2021). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. PubMed Central. Available at: [Link].
International Council of Chemical Associations (2014). How to Know If and When It's Time to Commission a Life Cycle Assessment. Available at: [Link].
Chemistry LibreTexts (2021). 5.4: Yield And Atom Economy in Chemical Reactions. Available at: [Link].
RSA (2024). Principles of green chemistry: Advancing pharma sustainability. Available at: [Link].
Wang, F., et al. (2022). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. Available at: [Link].
Green Chemistry Initiative UofT (2017). Reduce Derivatives - Green Chemistry Principle # 8. YouTube. Available at: [Link].
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ResearchGate (2001). Synthesis of (5S)-5-methylfuran-2(5H)-one and its dihydro derivative. Retrieved from [Link].
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BioPharm International (2019). Improving Process Mass Intensity for Bio/Pharmaceutical Production. Available at: [Link].
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ACS Publications (2023). Sustainability Appraisal of Polymer Chemistry Using E-Factor. Available at: [Link].
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ResearchGate (2021). Introduction of a Process Mass Intensity Metric for Biologics. Retrieved from [Link].
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Google Patents (1997). US5677461A - Method for producing chromium picolinate complex.
ChemRxiv (2023). Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry. Available at: [Link].
Topic: Evaluating the patent landscape and technical utility of "Methyl 5-(difluoromethoxy)picolinate" (CAS: 1174323-35-3).
Audience: Medicinal Chemists, Process Development Scientists, and IP Analysts.
Executive Summary: The Strategic Value of the Difluoromethoxy Motif
Methyl 5-(difluoromethoxy)picolinate is a high-value heterocyclic building block that has emerged as a critical intermediate in the synthesis of next-generation BACE1 and BACE2 inhibitors (Beta-site amyloid precursor protein cleaving enzyme). These targets are central to the development of therapeutics for Alzheimer’s disease and Type 2 Diabetes .
The compound’s primary utility lies in the 5-difluoromethoxy (-OCHF₂) group. In medicinal chemistry, this moiety acts as a superior bioisostere to the methoxy (-OCH₃) group. It offers three distinct advantages:
Metabolic Stability: The fluorine atoms block the labile C-H sites, preventing rapid oxidative metabolism (O-demethylation) common with methoxy groups.
Lipophilicity Modulation: It increases lipophilicity (LogP) compared to -OCH₃, improving membrane permeability and blood-brain barrier (BBB) penetration—a critical requirement for CNS drugs like BACE inhibitors.
Hydrogen Bond Acidity: The -CHF₂ proton is a weak hydrogen bond donor, offering unique binding interactions within enzyme active sites that a methyl group cannot provide.
Patent Landscape Analysis
The patent landscape for this intermediate is dominated by major pharmaceutical entities developing BACE inhibitors. The compound is rarely the final API but is a claimed intermediate in the synthesis of fused cyclic sulfones and oxazines.
Patent / Application
Primary Assignee (Inferred)
Therapeutic Focus
Key Claim / Utility
US 9,771,379 B2
Amgen / Novartis*
Alzheimer's / Diabetes
Explicitly describes the synthesis of the intermediate (C52) from methyl 5-hydroxypicolinate.
US 9,309,263 B2
Pfizer / Amgen
BACE Inhibitors
Cites the use of the difluoromethoxy-pyridine scaffold in fused multi-cyclic sulfone inhibitors.
WO 2012/095521
Novartis AG
Metabolic Disorders
Describes BACE2 inhibitors where the 5-position substituent modulates potency and selectivity.
*Note: Assignees are inferred based on the patent family and inventor clusters common in the BACE inhibitor race.
Freedom to Operate (FTO):
While the specific structure is disclosed in granted patents, the method of synthesis (using sodium chlorodifluoroacetate) is a standard transformation. The IP barriers likely lie in the final drug structures (e.g., the specific amino-oxazine core) rather than the isolated intermediate itself, making it a viable building block for novel scaffold design.
Comparative Performance: Synthesis Routes
The synthesis of Methyl 5-(difluoromethoxy)picolinate hinges on the efficient introduction of the difluoromethyl group onto the phenolic oxygen. Below is a comparison of the three primary methodologies available to process chemists.
Method A: Sodium Chlorodifluoroacetate (The Industry Standard)
This is the route cited in US 9,771,379 . It uses a solid, stable reagent that generates difluorocarbene in situ.
Pros: Scalable, avoids handling gaseous CF₂ sources, uses standard equipment (100°C in DMF).
Cons: Requires high temperatures; generates NaCl byproduct.
Verdict:Preferred for Process Scale.
Method B: Chlorodifluoromethane (Freon-22) Gas
Pros: Cheap atom economy.
Cons: Environmental restrictions (ozone depleting), requires specialized gas handling, difficult to control stoichiometry.
Dissolution: Charge a reaction vessel with Methyl 5-hydroxypicolinate (e.g., 20 g) and DMF (500 mL). Stir at room temperature for 30 minutes.
Base Addition: Add Potassium Carbonate (K₂CO₃) in a single portion.
Reagent Addition: Add Sodium chlorodifluoroacetate. Note: This reagent acts as the difluorocarbene source.
Reaction: Heat the mixture to 100°C and stir for 5 hours . Monitor by LC-MS for the disappearance of the starting phenol.
Workup: Cool the mixture to room temperature. Partition between Ethyl Acetate and Saturated Aqueous NaCl (Brine).[2]
Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[1][2][3] Combine organic layers.
Drying: Wash combined organics with water (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude residue is typically a yellow solid/oil that can be used directly or purified via silica gel chromatography (Hexanes/EtOAc).
Self-Validating Check:
1H NMR (DMSO-d6): Look for the characteristic triplet of the -OCHF₂ proton around δ 7.0 - 7.6 ppm (J ≈ 73 Hz). The absence of the phenolic -OH signal confirms conversion.
Visualization of Chemical Pathways
Diagram 1: Synthesis & Application Pathway
This diagram illustrates the transformation from the raw material to the BACE inhibitor scaffold.
Caption: Synthesis workflow from hydroxypicolinate precursor to final BACE inhibitor drug candidate.
References
US Patent 9,771,379 B2 . N-(2-(2-amino-6-substituted-4,4a,5,6-tetrahydropyrano[3,4-d][1,3]oxazin-8a(8H)-yl). (2017). United States Patent and Trademark Office.[4][5][6] Link
US Patent 9,309,263 B2 . Fused multi-cyclic sulfone compounds as inhibitors of beta-secretase and methods of use thereof. (2016). United States Patent and Trademark Office.[4][5][6] Link
WO Patent 2012/095521 A1 . BACE-2 inhibitors for the treatment of metabolic disorders. (2012). World Intellectual Property Organization.[6] Link
US Patent 8,865,712 B2 . Heterocyclic derivatives and their use in the treatment of neurological disorders. (2014). United States Patent and Trademark Office.[4][5][6] Link
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-(difluoromethoxy)picolinate
Introduction: Beyond Synthesis, A Commitment to Safety and Stewardship In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward the synthesis and application of novel comp...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond Synthesis, A Commitment to Safety and Stewardship
In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward the synthesis and application of novel compounds like Methyl 5-(difluoromethoxy)picolinate. However, the lifecycle of a chemical does not end with its use in an experiment. Responsible management of its waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the proper disposal of Methyl 5-(difluoromethoxy)picolinate, ensuring that researchers can maintain the highest standards of safety and operational excellence. The procedures outlined herein are designed to be self-validating, integrating causality with clear, actionable steps.
Section 1: Hazard Profile and Chemical Characteristics
A foundational understanding of a compound's properties is non-negotiable for its safe handling and disposal. Methyl 5-(difluoromethoxy)picolinate is an irritant and is classified as harmful if swallowed.[1][2][3] Its primary hazard classification dictates the need for stringent waste management protocols.
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[2][3] |
The presence of two fluorine atoms bonded to a methoxy group classifies this compound as a halogenated organic compound . This is the single most important factor in determining its disposal pathway, as regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific rules for halogenated waste streams.[5][6]
Section 2: Pre-Disposal Operations: Segregation is Key
The principle of waste segregation is paramount in a laboratory setting. Improperly mixed waste streams can lead to dangerous chemical reactions, and they significantly increase the complexity and cost of disposal.[6] Disposing of halogenated organic waste is approximately twice as expensive as disposing of non-halogenated waste; therefore, preventing cross-contamination is economically and environmentally prudent.[6]
Protocol 1: Personal Protective Equipment (PPE) and Handling
Before handling the primary chemical or its waste, ensure the following PPE is in use to mitigate risks of irritation and exposure.[3][7]
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[8]
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
Body Protection: A standard laboratory coat is required.
Ventilation: All handling of solid or dissolved Methyl 5-(difluoromethoxy)picolinate and its waste must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
The Logic of Segregation: A Workflow
The following workflow illustrates the critical decision-making process for segregating waste containing Methyl 5-(difluoromethoxy)picolinate. The objective is to prevent the contamination of non-halogenated solvent waste.
Caption: Waste segregation decision workflow.
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the accumulation and disposal of waste Methyl 5-(difluoromethoxy)picolinate. This process must be executed in alignment with your institution's specific Environmental Health & Safety (EHS) guidelines.
Step 1: Container Selection and Preparation
Select a compatible container. Use a clean, sealable container made of a material chemically resistant to organic solvents (e.g., High-Density Polyethylene (HDPE) or glass). Ensure the container has a screw-top cap.
Affix a "Hazardous Waste" label. Before adding any waste, the container must be labeled. Your institution's EHS department will provide these labels. The label must include:
The full chemical name(s) of the contents (e.g., "Waste Methyl 5-(difluoromethoxy)picolinate in Dichloromethane"). Avoid using abbreviations or formulas.
The accumulation start date (the date the first drop of waste is added).
Step 2: Waste Accumulation
Transfer waste carefully. All transfers must occur within a chemical fume hood.
Keep the container closed. Except when actively adding waste, the container must be securely sealed to prevent the release of vapors.[6]
Do not overfill. Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Use secondary containment. The waste container must be stored in a larger, chemically resistant tray or bin to contain any potential leaks.
Store in a designated location. Keep the waste container at or near the point of generation, in a designated, low-traffic area.
Monitor accumulation time. Hazardous waste can typically be stored in a laboratory's satellite accumulation area for a limited time (e.g., up to 90 days, though this varies by jurisdiction).[9]
Step 4: Arranging for Final Disposal
Contact your EHS office. Once the container is full or the accumulation time limit is approaching, contact your institution's EHS department to schedule a waste pickup.
Do not transport the waste yourself. Use a stable cart for any necessary movement of the waste to a designated pickup location within your building.[9]
Manifesting and Transport. The EHS department will work with a licensed hazardous waste transporter to move the waste to a permitted treatment, storage, and disposal facility (TSDF), in accordance with EPA regulations.[10]
Caption: The laboratory hazardous waste disposal workflow.
Section 4: Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is crucial.
Alert Personnel: Notify colleagues in the immediate area.
Isolate the Area: Restrict access to the spill location.
Assess the Spill: For a small spill of solid material, proceed if you have the appropriate training and materials. For large spills or spills of solutions, contact your EHS emergency line immediately.
Cleanup (Small Solid Spill):
Wear your full PPE as described in Section 2.
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust generation.[7]
Carefully sweep the material into a designated container.
Label the container as "Spill Debris containing Methyl 5-(difluoromethoxy)picolinate" and manage it as hazardous waste.
Decontaminate: Wipe the spill area with an appropriate solvent and then soap and water. Manage all cleanup materials as hazardous waste.
Conclusion
The proper disposal of Methyl 5-(difluoromethoxy)picolinate is not an afterthought but an integral part of the research process. By adhering to the principles of hazard identification, rigorous segregation, and standardized disposal protocols, we uphold our professional responsibility to ensure a safe laboratory environment and protect the broader ecosystem. This guide serves as a foundational document, but it must be supplemented by a thorough understanding of your institution-specific and local regulatory requirements.
References
Safety Data Sheet (2018).Causes eye irritation. Precautionary Statements.